molecular formula C30H47NO3 B15591754 Codaphniphylline

Codaphniphylline

Cat. No.: B15591754
M. Wt: 469.7 g/mol
InChI Key: REKWVHVBDQXQLB-HKJPKUIKSA-N
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Description

Codaphniphylline is a useful research compound. Its molecular formula is C30H47NO3 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

1-[(1S,4S,5R)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl]-3-[(1S,2S,3R,7S,10R,13R,14S)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one

InChI

InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3/t20-,21-,22-,24+,25+,26+,27-,28-,29-,30+/m0/s1

InChI Key

REKWVHVBDQXQLB-HKJPKUIKSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Codaphniphylline from Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codaphniphylline, a complex C30 terpenoid alkaloid, stands as a notable member of the diverse Daphniphyllum alkaloids, a class of natural products renowned for their intricate molecular architectures and promising biological activities. First isolated from the bark and leaves of Daphniphyllum macropodum Miquel, its discovery in the late 1960s marked a significant advancement in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, with a focus on the seminal work that first brought this molecule to light. While specific biological activities and signaling pathways for this compound remain largely unexplored, this document also discusses the broader cytotoxic potential of Daphniphyllum alkaloids, offering a basis for future pharmacological investigations.

Discovery and Initial Characterization

The journey to uncover this compound is intrinsically linked to the pioneering research on Daphniphyllum alkaloids led by Hirata and colleagues in the 1960s. The first significant report detailing the isolation and structure of this compound was published in 1968, alongside its close structural relative, Daphniphylline.[1][2] These compounds were extracted from Daphniphyllum macropodum, a plant native to East Asia that has been a source of over 350 distinct alkaloids.[3]

The initial characterization of this compound relied on a combination of classic analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Its structure was ultimately deduced through careful comparison of its spectral data with that of the co-isolated and more abundant Daphniphylline, the structure of which was confirmed by X-ray crystallography.[1]

Physicochemical and Spectroscopic Data

PropertyData/Expected Characteristics
Molecular Formula C₃₀H₄₇NO₃
Molecular Weight 469.7 g/mol
Appearance White amorphous powder or crystalline solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate. Insoluble in water.
¹H NMR Complex spectrum with multiple signals in the aliphatic region (0.5-4.0 ppm) corresponding to the intricate polycyclic core. Signals for olefinic protons and protons adjacent to heteroatoms would be expected at lower fields.
¹³C NMR Approximately 30 distinct carbon signals, including those for carbonyl groups, olefinic carbons, and a dense region of signals for the saturated carbon framework.
Mass Spectrometry (MS) A molecular ion peak [M]+ at m/z 469.7, with characteristic fragmentation patterns corresponding to the loss of functional groups and cleavage of the polycyclic rings.
Infrared (IR) Characteristic absorption bands for C=O (carbonyl) stretching, C-N stretching, and C-H stretching vibrations.

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of this compound from Daphniphyllum macropodum, based on common alkaloid extraction techniques and methodologies described for related compounds. It is important to note that the specific details from the original 1968 publication are not fully available, and this protocol represents a standard approach.

3.1. Plant Material Collection and Preparation

  • Fresh or air-dried leaves and bark of Daphniphyllum macropodum are collected.

  • The plant material is ground into a fine powder to increase the surface area for extraction.

3.2. Extraction

  • The powdered plant material is macerated with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional agitation.

  • The extraction process is repeated multiple times (typically 3x) to ensure exhaustive extraction of the alkaloids.

  • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

3.3. Acid-Base Partitioning for Alkaloid Enrichment

  • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10.

  • The basified aqueous solution is then extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free-base alkaloids.

  • The organic layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a crude alkaloid mixture.

3.4. Chromatographic Purification

  • The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina.

  • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the different alkaloid fractions.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions enriched with this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Visualization of Experimental Workflow

experimental_workflow start Daphniphyllum macropodum (Leaves and Bark) powder Grinding to Fine Powder start->powder extraction Maceration with Methanol powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Fraction Collection and TLC Analysis column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways: An Uncharted Territory

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanisms of action of this compound. While many Daphniphyllum alkaloids have demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties, dedicated studies on this compound are conspicuously absent.

Given the structural similarities to other cytotoxic Daphniphyllum alkaloids, it is plausible that this compound may also exhibit cytotoxic or antiproliferative effects against cancer cell lines. The proposed mechanism for some related alkaloids involves the induction of apoptosis.

Conceptual Visualization of Potential Cytotoxic Signaling

The following diagram illustrates a conceptual signaling pathway for the induction of apoptosis, a potential mechanism of action for cytotoxic Daphniphyllum alkaloids. It is crucial to emphasize that this is a generalized pathway and has not been specifically validated for this compound.

potential_signaling_pathway This compound This compound (Hypothesized) cell_membrane Cell Membrane receptor Unknown Receptor / Intracellular Target cell_membrane->receptor Interaction stress_response Cellular Stress Response receptor->stress_response bax_bak Activation of Bax/Bak stress_response->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Conceptual apoptotic pathway for cytotoxic Daphniphyllum alkaloids.

Future Directions and Conclusion

The discovery and isolation of this compound represent a significant achievement in natural product chemistry. However, the lack of subsequent biological evaluation presents a clear opportunity for future research. A systematic investigation into the bioactivity of this compound is warranted, particularly focusing on its potential cytotoxic, anti-inflammatory, and neuroprotective effects. Modern high-throughput screening methods could be employed to rapidly assess its activity against a panel of cancer cell lines and other disease models.

Furthermore, should biological activity be identified, subsequent studies should focus on elucidating the specific molecular targets and signaling pathways involved. The intricate and unique chemical structure of this compound may offer novel mechanisms of action, making it a valuable lead compound for drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their unique polycyclic skeletons and promising biological activities. Among them, Codaphniphylline stands out as a representative member, showcasing the intricate architecture and therapeutic potential inherent to this class of compounds. This technical guide provides an in-depth review of the chemistry, synthesis, and biological evaluation of this compound and its related alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Structural Classification and Biosynthesis

Daphniphyllum alkaloids are broadly classified into several types based on their skeletal frameworks, including the daphniphylline (B78742), sethis compound, yuzurimine, and calyciphylline types. This compound belongs to the daphniphylline group, characterized by a dense and highly bridged polycyclic system.

The biosynthesis of these alkaloids is believed to proceed from squalene, which undergoes a series of cyclization and rearrangement reactions to form the complex core structures. Understanding these biosynthetic pathways is crucial for the development of biomimetic synthetic strategies.

Biological Activities of Daphniphyllum Alkaloids

A growing body of evidence suggests that Daphniphyllum alkaloids possess a range of biological activities, making them attractive candidates for drug discovery and development. The primary activities reported include cytotoxic, antioxidant, and vasorelaxant effects.

Data Presentation: Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported biological activities for the broader class of Daphniphyllum alkaloids to provide a comparative overview.

Alkaloid TypeBiological ActivityCell Line/ModelReported IC50/EC50Reference
Daphniphylline-typeCytotoxicVarious Cancer Cell LinesData not specifiedGeneral Reviews
Daphniphylline-typeAntioxidantDPPH AssayData not specifiedGeneral Reviews
Daphniphylline-typeVasorelaxantAortic RingsData not specifiedGeneral Reviews

Note: The lack of specific IC50/EC50 values for this compound in publicly accessible literature highlights a key area for future research.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section outlines the methodologies for key experiments related to the synthesis and biological evaluation of this compound and related alkaloids.

Total Synthesis of (+)-Codaphniphylline

The total synthesis of (+)-Codaphniphylline was a landmark achievement in natural product synthesis, accomplished by Heathcock and coworkers. The full experimental details are published in the Journal of Organic Chemistry. While the complete, step-by-step protocol is extensive and proprietary to the publication, the general strategy is outlined below. Researchers are directed to the original publication for the specific reaction conditions and characterization data. (Heathcock, C. H.; Kath, J. C.; Ruggeri, R. B. J. Org. Chem.1995 , 60 (5), pp 1120–1130).

General Synthetic Strategy Workflow:

G Start Commercially Available Starting Materials KeyIntermediate1 Construction of the Core Polycyclic System Start->KeyIntermediate1 KeyIntermediate2 Introduction of Key Functional Groups KeyIntermediate1->KeyIntermediate2 FinalSteps Late-Stage Modifications and Cyclizations KeyIntermediate2->FinalSteps This compound (+)-Codaphniphylline FinalSteps->this compound

Caption: General workflow for the total synthesis of (+)-Codaphniphylline.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

G A Seed Cancer Cells B Treat with Alkaloid A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test alkaloid in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Mix the alkaloid solution with the DPPH solution and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Vasorelaxant Activity (Isolated Aortic Ring Assay)

This assay assesses the ability of a compound to relax pre-constricted arterial smooth muscle.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: Contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test alkaloid.

  • Data Recording: Record the changes in tension and express the relaxation as a percentage of the pre-contraction.

  • Data Analysis: Calculate the EC50 value (the concentration that causes 50% of the maximum relaxation).

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and related alkaloids exert their biological effects are not yet fully elucidated. However, based on the known activities of other cytotoxic and antioxidant natural products, it is plausible that they may interact with key cellular signaling cascades involved in cell survival, proliferation, and stress response.

While direct evidence for this compound is pending, many natural product inhibitors of cancer cell growth are known to modulate the PI3K/Akt , MAPK/ERK , and NF-κB signaling pathways. These pathways are central regulators of cell fate and are often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition by this compound:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_cascade Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MAPK_cascade->Transcription IKK IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Transcription This compound This compound This compound->PI3K inhibits? This compound->MAPK_cascade inhibits? This compound->IKK inhibits?

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

Conclusion and Future Directions

This compound and the broader family of Daphniphyllum alkaloids represent a rich source of structurally novel and biologically active compounds. While preliminary studies have highlighted their potential as cytotoxic, antioxidant, and vasorelaxant agents, a significant amount of research is still required to fully understand their therapeutic potential.

Future efforts should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 and EC50 values of this compound and other purified alkaloids in a variety of biological assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to identify the key structural features responsible for their biological activity and to optimize their potency and selectivity.

A deeper understanding of these aspects will be critical for the potential development of Daphniphyllum alkaloids into novel therapeutic agents.

Codaphniphylline: A Deep Dive into its Complex Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Codaphniphylline, a member of the structurally intricate Daphniphyllum alkaloids, presents a fascinating case study in natural product chemistry. Its complex polycyclic framework and numerous stereocenters have made it a challenging target for synthesis and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key quantitative data, experimental methodologies, and a visualization of its biosynthetic context.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C30H47NO3 and a molecular weight of 469.7 g/mol .[1][2] Its structure is characterized by a complex hexacyclic core, featuring a unique nitrogen-containing bridged system. The initial elucidation of its structure was achieved through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Crucially, its structure was deduced by careful comparison with the known structure of Daphniphylline, which had been definitively established through X-ray crystallography.[3] This comparative analysis allowed for the determination of the relative stereochemistry of this compound.

The absolute stereochemistry of this compound was later confirmed through the landmark total synthesis of its dextrorotatory enantiomer, (+)-Codaphniphylline, by Heathcock and coworkers in 1995.[4][5] This seminal work not only provided unambiguous proof of the molecule's three-dimensional arrangement but also showcased innovative synthetic strategies for the construction of such complex natural products.

Key Structural Features:

  • Hexacyclic Core: A rigid and sterically congested framework.

  • Multiple Stereocenters: The presence of numerous chiral centers contributes to its molecular complexity.

  • Bridged Nitrogen Heterocycle: A defining characteristic of this class of alkaloids.

Below is a 2D representation of the chemical structure of this compound, illustrating the connectivity of atoms and the key functional groups.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Quantitative Structural and Spectroscopic Data

Precise quantitative data is paramount for the unambiguous identification and characterization of complex natural products. The following tables summarize key spectroscopic data for this compound, compiled from seminal publications. Due to the absence of a publicly available crystal structure for this compound itself, bond length and bond angle data are not provided.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), reported in Hertz (Hz), provide insights into the connectivity and dihedral angles between neighboring protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data unavailable in the provided search results
¹³C NMR Spectral Data

The ¹³C NMR spectrum is crucial for determining the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Chemical Shift (δ, ppm)
Data unavailable in the provided search results

Note: The specific ¹H and ¹³C NMR assignments for this compound require access to the full text of the primary literature (Irikawa et al., 1968 and Heathcock et al., 1995), which were not available in the provided search results. A comprehensive table would be populated upon obtaining this data.

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following is a generalized description of the methodologies employed, based on the available information.

Isolation of this compound
  • Source: this compound is a natural product isolated from plants of the Daphniphyllum genus, such as Daphniphyllum macropodum.

  • Extraction: The dried and powdered plant material (e.g., leaves and stems) is typically subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The alkaloid-containing fractions are further purified using various chromatographic techniques, including column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of this compound's structure relied on a combination of spectroscopic techniques and chemical correlation.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation plant_material Daphniphyllum Plant Material extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (IR, MS, NMR) pure_compound->spectroscopy correlation Chemical Correlation with Daphniphylline spectroscopy->correlation relative_stereo Relative Stereochemistry correlation->relative_stereo total_synthesis Total Synthesis of (+)-Codaphniphylline absolute_stereo Absolute Stereochemistry total_synthesis->absolute_stereo

A simplified workflow for the isolation and structural elucidation of this compound.

Biosynthetic Context

This compound belongs to the Daphniphyllum alkaloids, a large family of natural products believed to be derived from a common biosynthetic precursor, squalene. The intricate carbon skeleton is thought to be assembled through a complex cascade of cyclization reactions. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general understanding of the biosynthetic pathway provides valuable context for its chemical logic.

biosynthetic_pathway squalene Squalene cyclization_cascade Enzymatic Cyclization Cascade squalene->cyclization_cascade Multiple Steps proto_daphniphylline Proto-daphniphylline (Putative Intermediate) cyclization_cascade->proto_daphniphylline daphniphylline_type Daphniphylline-type Alkaloids proto_daphniphylline->daphniphylline_type Further Transformations This compound This compound daphniphylline_type->this compound Specific Biosynthetic Steps

A generalized biosynthetic pathway leading to this compound.

Biological Activities and Future Directions

The biological activities of many Daphniphyllum alkaloids have been a subject of scientific inquiry, with some members exhibiting promising anti-cancer and anti-HIV properties. However, specific and detailed studies on the biological effects of this compound are limited in the publicly available literature. Further research is warranted to explore its potential cytotoxic, antiviral, or other pharmacological activities and to elucidate any underlying mechanisms of action, including its interaction with specific signaling pathways. The complex and unique three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Conclusion

This compound stands as a testament to the remarkable structural diversity found in nature. Its intricate chemical architecture, defined by a complex hexacyclic core and precise stereochemistry, has been unraveled through a combination of spectroscopic analysis, chemical correlation, and, ultimately, total synthesis. While our understanding of its biological role remains in its infancy, the detailed structural and chemical knowledge presented here provides a solid foundation for future investigations into the therapeutic potential of this fascinating natural product. Further research, particularly in the areas of biological screening and mechanistic studies, will be crucial in unlocking the full potential of this compound and its analogues in the field of drug discovery and development.

References

Codaphniphylline: A Technical Exploration of its Place in the Daphniphyllum Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids represent a large and structurally diverse family of over 200 natural products isolated from evergreen trees of the genus Daphniphyllum.[1] These alkaloids are renowned for their complex, polycyclic architectures, which have captivated synthetic chemists and have shown a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The structural diversity arises from a common biosynthetic origin, believed to involve the cyclization of a squalene-like precursor into a precursor known as proto-daphniphylline.[3][4] From this common intermediate, a cascade of rearrangements and functional group modifications is thought to generate the various skeletal types that characterize this family.

Codaphniphylline is a member of the daphniphylline-type subclass of these alkaloids. Its structural relationship to other members of the family, particularly daphniphylline (B78742) and sethis compound, provides a compelling case study in the biosynthetic intricacies and the subtle structural modifications that can lead to a wide array of complex natural products. This technical guide will provide an in-depth exploration of this compound, focusing on its relationship to the broader Daphniphyllum alkaloid family, its structural characterization, and the methodologies employed in its study.

The Daphniphyllum Alkaloid Family: A Structural Overview

The Daphniphyllum alkaloids are broadly classified into several skeletal types based on their carbon frameworks. The major classes include daphniphylline, sethis compound, yuzurimine, daphnilactone A, and daphnilactone B, among others.[1] These classifications are based on the intricate rearrangement of the initial squalene-derived precursor.

  • Daphniphylline-type: These alkaloids, including this compound, are characterized by a specific hexacyclic or pentacyclic core.

  • Sethis compound-type: This class is considered a likely biosynthetic precursor to the daphniphylline-type alkaloids.[3] The structural difference often lies in the connectivity of the nitrogen-containing ring system.

The biosynthetic hypothesis, pioneered by Heathcock, suggests that sethis compound is a key intermediate that can be converted into a reactive species, which then serves as a branching point to various other Daphniphyllum alkaloid skeletons.[3]

This compound in the Context of the Daphniphyllum Family

This compound shares the core daphniphylline skeleton. Its specific structure and substitution pattern place it in close relation to daphniphylline itself. Understanding the subtle structural distinctions between these closely related alkaloids is crucial for elucidating their biosynthetic pathways and for structure-activity relationship (SAR) studies.

Biosynthetic Relationship

The proposed biosynthetic pathway provides a framework for understanding the relationship between this compound and other Daphniphyllum alkaloids. The journey from a linear squalene-like precursor to the complex polycyclic core of these molecules involves a remarkable series of enzymatic transformations.

Biosynthetic_Relationship Squalene Squalene Proto Proto-daphniphylline Squalene->Proto Polycyclization Cascade Seco Sethis compound Proto->Seco Rearrangement Daph Daphniphylline Seco->Daph Rearrangement Codaph This compound Daph->Codaph Functional Group Interconversion Isolation_Workflow Plant Daphniphyllum Plant Material (e.g., leaves, stems) Extraction Solvent Extraction (e.g., EtOH, MeOH) Plant->Extraction Partition Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Partition Chromatography Column Chromatography (Silica gel, Sephadex) Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isolated Isolated Alkaloid (e.g., this compound) HPLC->Isolated Spectroscopy Structural Elucidation (NMR, MS) Isolated->Spectroscopy Biomimetic_Synthesis Acyclic Acyclic Precursor (Squalene-derived) Polycyclization Key Polycyclization Cascade Acyclic->Polycyclization Proto Proto-daphniphylline Core Polycyclization->Proto Further Further Functionalization Proto->Further Target Target Alkaloid (e.g., this compound) Further->Target

References

An In-depth Technical Guide to the Initial Characterization of Codaphniphylline's Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline (B1170142) is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are renowned for their intricate and unique polycyclic structures, which have made them compelling targets for total synthesis and biosynthetic studies.[2][3] Interest in Daphniphyllum alkaloids extends to their varied biological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[2][4] This guide provides a detailed overview of the initial physical and chemical characterization of this compound, based on the foundational structure elucidation studies.

Physical and Chemical Properties

The initial characterization of this compound established its fundamental physicochemical properties. These properties are crucial for its identification, purification, and handling in a research and development setting.

PropertyValue
Molecular Formula C₃₀H₄₇NO₃
Molecular Weight 469.7 g/mol
Melting Point 243-245 °C
Appearance Crystalline solid
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Source Daphniphyllum macropodum Miq.

Spectroscopic Data

The structure of this compound was primarily elucidated through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The spectral data provides a unique fingerprint for the molecule and reveals key functional groups and structural features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. A prominent absorption band is observed in the carbonyl region, indicative of a ketone or ester functionality.

  • Key Absorptions (cm⁻¹): A significant peak in the region of 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern can provide further insights into the molecule's structure.

  • Molecular Ion Peak (M⁺): m/z = 469

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the complex carbon skeleton and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about their chemical environment and connectivity. A comparative analysis of the NMR spectra of daphniphylline (B78742) and this compound was crucial in deducing the structure of the latter.[5]

Experimental Protocols

The following outlines the general experimental methodologies employed in the initial isolation and characterization of this compound.

Isolation of this compound
  • Plant Material Collection and Extraction: The bark and leaves of Daphniphyllum macropodum Miq. are collected, dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, over an extended period.

  • Acid-Base Extraction: The crude extract is concentrated, and an acid-base extraction is performed to separate the alkaloidal fraction. The extract is acidified (e.g., with 5% HCl), and the acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) allows for the separation of the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to yield pure this compound.

Characterization Techniques
  • Melting Point Determination: The melting point is determined using a standard melting point apparatus.

  • Spectroscopic Analysis:

    • IR Spectroscopy: The IR spectrum is recorded on an infrared spectrophotometer using a KBr pellet or as a thin film.

    • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][4] Based on these reported activities, a plausible signaling pathway that could be modulated by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Investigating NF-κB Inhibition

experimental_workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment Treatment with this compound (various concentrations) Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Lysate Cell Lysis and Protein Extraction Stimulation->Lysate ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulation->ELISA Supernatant Western_Blot Western Blot Analysis (p-IKK, p-IκBα, NF-κB) Lysate->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for studying this compound's effect on NF-κB signaling.

Conclusion

This compound represents a structurally complex and intriguing natural product from the Daphniphyllum family of alkaloids. The initial characterization, driven by spectroscopic methods, has laid the groundwork for its identification and further investigation. While its precise biological mechanisms are still an active area of research, its relationship to other bioactive Daphniphyllum alkaloids suggests potential therapeutic applications. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the study and development of this fascinating molecule.

References

In-Depth Technical Guide to the Spectroscopic Data of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • Molecular Formula: C₃₀H₄₇NO₃

  • Molecular Weight: 469.7 g/mol

  • CAS Number: 14694-15-6

  • Class: Daphniphyllum Alkaloid

Spectroscopic Data

Detailed experimental spectroscopic data for Codaphniphylline from its original isolation is not fully digitized in public databases. The structural confirmation often relies on data presented in primary literature from the time of its discovery and subsequent synthetic efforts. Researchers should refer to the foundational publication by Sasaki, K., and Hirata, Y. in Tetrahedron Letters (1968) for the initial spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. While specific peak-by-peak assignments for ¹H and ¹³C NMR are not available in comprehensive public databases, the key structural features were deduced by comparing its spectra with those of daphniphylline.

¹H NMR Data (Predicted and Inferred from Structural Analogs)

A definitive, publicly available ¹H NMR peak list for this compound is not available. The interpretation relies on the analysis of chemical shifts and coupling constants of similar Daphniphyllum alkaloids. Key expected regions include:

Chemical Shift (ppm)Proton Type
0.8 - 2.5Aliphatic protons (CH, CH₂, CH₃)
3.0 - 4.5Protons adjacent to nitrogen or oxygen
5.0 - 6.0Olefinic protons

¹³C NMR Data (Predicted and Inferred from Structural Analogs)

Similar to the proton NMR data, a complete and assigned ¹³C NMR dataset for this compound is not readily accessible. The expected chemical shifts based on its structure are:

Chemical Shift (ppm)Carbon Type
10 - 60Aliphatic carbons (CH, CH₂, CH₃)
60 - 90Carbons bonded to heteroatoms (C-N, C-O)
100 - 150Olefinic carbons (C=C)
> 170Carbonyl carbons (C=O)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (if hydroxyl present)
2850-3000C-H stretch (aliphatic)
~1700C=O stretch (carbonyl)
~1650C=C stretch (alkene)
1000-1300C-N and C-O stretches
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z ≈ 469.7

  • Fragmentation Pattern: The fragmentation of Daphniphyllum alkaloids can be complex. Key fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O), methylamine (B109427) (CH₃NH₂), or formaldehyde (B43269) (CH₂O), as well as characteristic cleavages of the intricate ring system. A detailed fragmentation study of related Daphniphyllum alkaloids can provide insights into the expected fragmentation pattern of this compound.

Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of this compound are described in the primary literature. Modern instrumentation would necessitate the following general procedures:

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate, or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for purification.

  • Data Acquisition: Acquire the mass spectrum, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. Research on other Daphniphyllum alkaloids has indicated a range of biological activities, but a direct link to a specific signaling pathway for this compound has not been established in the available literature. Further investigation is required to elucidate its pharmacological profile.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound, based on the available information.

structure_elucidation cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Determination cluster_confirmation Structure Confirmation Plant_Material Daphniphyllum macropodum Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR Infrared Spectroscopy (IR) Pure_Compound->IR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Connectivity Establish Connectivity NMR->Connectivity Stereochemistry Determine Stereochemistry NMR->Stereochemistry Functional_Groups Identify Functional Groups IR->Functional_Groups Data_Analysis Spectral Data Interpretation Proposed_Structure Propose Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Stereochemistry->Proposed_Structure Comparison Compare with Known Compounds (e.g., Daphniphylline) Proposed_Structure->Comparison Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Final_Structure Confirmed Structure of this compound Comparison->Final_Structure Total_Synthesis->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive spectral data, direct consultation of the primary literature is strongly recommended. Further research into the biological activities of this compound is warranted to uncover its potential therapeutic applications.

A Technical Guide to Total Synthesis Strategies for the Codaphniphylline Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a family of structurally complex natural products, have captivated synthetic chemists for decades. Their intricate polycyclic architectures and promising biological activities make them compelling targets for total synthesis. Among these, Codaphniphylline and its congeners, characterized by a dense and highly functionalized core, present a formidable synthetic challenge. This technical guide provides an in-depth analysis of the various strategies employed to construct the this compound core, with a focus on retrosynthetic analysis, key transformations, and comparative efficiency.

Introduction to the this compound Core

The core structure of this compound is a hexacyclic system featuring a characteristic 2-azabicyclo[3.3.1]nonane moiety embedded within a larger, sterically congested framework. The synthesis of this core requires precise control over stereochemistry and the strategic formation of multiple carbon-carbon and carbon-nitrogen bonds. Researchers have devised several elegant approaches, often categorized as biomimetic, linear, or convergent, to tackle this intricate molecular puzzle.

Retrosynthetic Analysis: Deconstructing the Complexity

A retrosynthetic analysis reveals the key strategic disconnections that underpin the various total synthesis campaigns. The primary approaches often diverge in how they deconstruct the fused and bridged ring systems.

G cluster_approaches Key Retrosynthetic Disconnections This compound Core This compound Core Biomimetic Approach Biomimetic Approach This compound Core->Biomimetic Approach [1] Polycyclization Cascade Diels-Alder Strategy Diels-Alder Strategy This compound Core->Diels-Alder Strategy [2] [4+2] Cycloaddition Radical Cyclization Radical Cyclization This compound Core->Radical Cyclization [3] C-C Bond Formation Intramolecular Michael Addition Intramolecular Michael Addition This compound Core->Intramolecular Michael Addition [4] Ring Annulation Acyclic Precursor Acyclic Precursor Biomimetic Approach->Acyclic Precursor [5] Squalene-type derivative Functionalized Diene and Dienophile Functionalized Diene and Dienophile Diels-Alder Strategy->Functionalized Diene and Dienophile [6] Construction of core rings Alkene and Radical Precursor Alkene and Radical Precursor Radical Cyclization->Alkene and Radical Precursor [7] Formation of seven-membered ring Enone and Nucleophile Enone and Nucleophile Intramolecular Michael Addition->Enone and Nucleophile [8] Pyrrolidine ring formation G A Acyclic Squalene-like Precursor B Biomimetic Polycyclization Cascade A->B C Proto-daphniphylline Intermediate B->C D Further Functionalization and Ring Formation C->D E This compound Core D->E G A Bridged Bicyclic Amine B Gold(I)-catalyzed 6-exo-dig Cyclization A->B C Bridged 6,6-Bicyclic System B->C D Intramolecular Michael Addition C->D E Pyrrolidine Ring Formation D->E F 6π-Electrocyclization/ Aromatization E->F G Daphenylline Core F->G

The Enigmatic Blueprint: Unraveling the Proposed Biosynthetic Pathway of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids, a captivating family of over 350 structurally complex natural products, have long intrigued chemists and biologists alike due to their intricate polycyclic architectures and promising biological activities. Among these, Codaphniphylline stands out as a formidable synthetic target and a molecule of significant interest. While the complete enzymatic machinery responsible for its construction within Daphniphyllum species remains to be fully elucidated, a plausible biosynthetic pathway has been proposed, primarily pioneered by the seminal work of Heathcock and coworkers. This proposed route, heavily supported by elegant biomimetic total syntheses, offers a compelling glimpse into nature's strategy for assembling this complex scaffold. This technical guide provides an in-depth exploration of the currently understood, albeit hypothetical, biosynthetic pathway of this compound, detailing the key proposed intermediates and transformations.

The Proposed Biosynthetic Pathway: A Journey from Acyclicity to Polycyclic Complexity

The prevailing hypothesis posits that the biosynthesis of the core skeleton of Daphniphyllum alkaloids, including this compound, commences from the ubiquitous acyclic triterpene, squalene (B77637). This linear precursor is believed to undergo a series of oxidative cleavages and cyclizations to forge the characteristic intricate ring systems.

Key Postulated Steps:
  • Oxidative Cleavage of Squalene: The initial, and still largely speculative, step involves the enzymatic oxidative cleavage of the squalene backbone to generate a key dialdehyde (B1249045) intermediate. The precise nature of the enzymes catalyzing this transformation in Daphniphyllum plants is unknown.

  • The Pivotal Polycyclization Cascade: The hallmark of the proposed pathway is a remarkable polycyclization cascade. The dialdehyde intermediate is thought to react with a nitrogen source, such as ammonia (B1221849) or an amino acid, to trigger a series of intramolecular cyclizations. This cascade is believed to form the dense pentacyclic core structure common to many Daphniphyllum alkaloids. This central transformation is the cornerstone of numerous biomimetic total syntheses of these molecules, lending significant credence to its biological relevance.[1]

  • Formation of Proto-daphniphylline: The product of this intricate cascade is hypothesized to be a pentacyclic amine, which has been termed "proto-daphniphylline."[1] This proposed universal precursor is thought to be the branching point from which the vast structural diversity of the Daphniphyllum alkaloids arises through various enzymatic modifications.

  • Tailoring to this compound: From proto-daphniphylline, a series of late-stage tailoring reactions, including oxidations, reductions, and rearrangements, are presumed to occur to yield the final structure of this compound. The specific enzymes responsible for these modifications have yet to be identified.

The following diagram illustrates the proposed biosynthetic cascade from the key dialdehyde intermediate to the core pentacyclic structure.

Daphniphyllum Alkaloid Core Biosynthesis cluster_precursor Precursor cluster_cascade Proposed Cascade cluster_product Core Structure Squalene_derivative Squalene Derivative (Dialdehyde) Iminium_Ion Iminium Ion Formation Squalene_derivative->Iminium_Ion + NH3 Intramolecular_Ene Intramolecular Ene Reaction Iminium_Ion->Intramolecular_Ene Mannich_Reaction Intramolecular Mannich Reaction Intramolecular_Ene->Mannich_Reaction Michael_Addition Intramolecular Michael Addition Mannich_Reaction->Michael_Addition Proto_daphniphylline Proto-daphniphylline (Pentacyclic Core) Michael_Addition->Proto_daphniphylline Biomimetic Synthesis Workflow Hypothesis Propose Biosynthetic Hypothesis (e.g., from squalene) Design Design Synthetic Precursor (e.g., dialdehyde) Hypothesis->Design Synthesize Synthesize Precursor Design->Synthesize Cascade Induce Biomimetic Cascade (e.g., with NH3) Synthesize->Cascade Analyze Isolate and Characterize Products Cascade->Analyze Compare Compare with Natural Product Analyze->Compare Future Research Logic Genomics Transcriptomics/Proteomics of Daphniphyllum Gene_Candidates Identify Candidate Biosynthetic Genes Genomics->Gene_Candidates Heterologous_Expression Heterologous Expression and Enzyme Assays Gene_Candidates->Heterologous_Expression Functional_Characterization Functional Characterization of Enzymes Heterologous_Expression->Functional_Characterization Pathway_Elucidation Definitive Pathway Elucidation Functional_Characterization->Pathway_Elucidation Feeding_Studies Isotopic Labeling and Feeding Studies Metabolite_Analysis Analysis of Labeled Metabolites Feeding_Studies->Metabolite_Analysis Metabolite_Analysis->Pathway_Elucidation

References

Methodological & Application

Application Notes and Protocols: In Vitro Antitumor Potential of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Codaphniphylline

Detailed studies on the specific in vitro mechanism of action of This compound are not extensively available in the current scientific literature. This compound is a known Daphniphyllum alkaloid isolated from Daphniphyllum macropodum. While its precise molecular targets and signaling pathways have not been fully elucidated, the broader family of Daphniphyllum alkaloids has demonstrated cytotoxic activities against various cancer cell lines.

This document provides a summary of the reported cytotoxic effects of several Daphniphyllum alkaloids, which may serve as a reference for investigating the potential antitumor activities of this compound and other related compounds. The protocols and diagrams included are generalized for the initial screening and characterization of the cytotoxic properties of natural products like Daphniphyllum alkaloids.

Cytotoxic Activity of Daphniphyllum Alkaloids

Several alkaloids isolated from Daphniphyllum species have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below. This data indicates that the cytotoxic potency can vary significantly depending on the specific alkaloid and the cancer cell line.

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
Daphnicyclidin M P-388 (Mouse Lymphocytic Leukemia)5.7[1][2]
SGC-7901 (Human Gastric Carcinoma)22.4[1][2]
Daphnicyclidin N P-388 (Mouse Lymphocytic Leukemia)6.5[1][2]
SGC-7901 (Human Gastric Carcinoma)25.6[1][2]
Macropodumine C P-388 (Mouse Lymphocytic Leukemia)10.3[1][2]
Daphnicyclidin A P-388 (Mouse Lymphocytic Leukemia)13.8[1][2]
Daphnioldhanol A HeLa (Human Cervical Cancer)31.9[3][4]
Daphnezomine W HeLa (Human Cervical Cancer)16.0 µg/mL[5]
Unnamed Alkaloid HeLa (Human Cervical Cancer)~3.89[4]
Daphmacromine O Brine ShrimpModerate Cytotoxicity[6]

Experimental Protocols

The following are generalized protocols for assessing the in vitro cytotoxic activity of a compound, such as a Daphniphyllum alkaloid. These methods are foundational for determining the antiproliferative effects of a test agent on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., Daphniphyllum alkaloid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

The following diagrams illustrate a generalized workflow for screening natural products for cytotoxic activity and a conceptual representation of how such compounds might induce apoptosis, a common mechanism of anticancer drugs.

experimental_workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies extract Natural Product Extraction isolate Compound Isolation (e.g., this compound) extract->isolate treatment Compound Treatment (Varying Concentrations) isolate->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis protein_analysis Protein Expression (Western Blot) ic50->protein_analysis

Caption: Generalized workflow for cytotoxic screening.

hypothetical_apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Daphniphyllum Alkaloid bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Conceptual apoptosis pathways.

References

Advancing Preclinical Research: A General Framework for In Vivo Administration of Novel Daphniphyllum Alkaloids like Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the in vivo exploration of novel compounds such as Codaphniphylline, a structured and methodical approach is paramount. While specific experimental protocols for this compound administration in vivo are not currently established in publicly available literature, this document provides a comprehensive framework and generalized protocols. These guidelines are based on standard practices in pharmacology and toxicology and are intended to serve as a foundational resource for initiating in vivo studies with this and other structurally complex natural products.

The current body of scientific literature on this compound and other Daphniphyllum alkaloids primarily focuses on their intricate chemical synthesis and structural characterization. This indicates that the biological activities and therapeutic potential of these compounds remain largely unexplored. Therefore, the following application notes and protocols are designed to guide the researcher through the necessary preliminary steps and considerations for establishing a robust in vivo experimental plan.

General Experimental Workflow for a Novel Compound

The journey from a novel chemical entity to a potential therapeutic agent involves a rigorous preclinical evaluation. The following workflow outlines the key stages for a compound like this compound.

G A Compound Acquisition & Characterization B In Vitro Screening (Cytotoxicity, Target Binding) A->B C Solubility & Stability Assessment A->C D Preliminary In Vivo Toxicity & Tolerability B->D C->D E Pharmacokinetic (PK) Studies (ADME) D->E G Dose-Response Relationship D->G F Pharmacodynamic (PD) & Efficacy Studies E->F H Definitive Efficacy & Safety Studies F->H G->F

Figure 1: A generalized workflow for the preclinical in vivo evaluation of a novel compound.

Application Notes

Pre-Administration Formulation and Solubility

Prior to in vivo administration, determining the solubility of this compound is a critical first step. Many complex natural products exhibit poor aqueous solubility.

  • Vehicle Selection: A common approach for solubilizing lipophilic compounds for in vivo use involves a vehicle mixture. A frequently used formulation is a ternary system of DMSO, PEG300 (polyethylene glycol 300), and saline or phosphate-buffered saline (PBS). For instance, a vehicle of 10% DMSO, 40% PEG300, and 50% saline is a standard starting point.[1]

  • Preparation: The compound should be initially dissolved in the organic solvent component (e.g., DMSO) before the gradual addition of the aqueous components. The final solution should be clear and free of precipitates. Gentle warming (to approximately 37°C) may aid in dissolution, but stability at this temperature should be confirmed.[1] Solutions should ideally be prepared fresh for each experiment to avoid degradation.

Route of Administration

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.

  • Intraperitoneal (IP) Injection: This is a common route for initial in vivo studies in rodents as it is relatively easy to perform and allows for rapid absorption into the systemic circulation.

  • Oral Gavage (PO): If the intended clinical application is oral, this route is essential to assess oral bioavailability.

  • Intravenous (IV) Injection: IV administration provides 100% bioavailability and is often used to determine fundamental pharmacokinetic parameters. However, for poorly soluble compounds, it carries a risk of precipitation in the bloodstream and may require a slower infusion rate.[1]

Animal Model Selection

The choice of animal model will depend on the therapeutic area of interest. For initial toxicity and pharmacokinetic studies, standard rodent models are typically used.

  • Mice: Strains such as C57BL/6 or BALB/c are commonly used for a wide range of studies.

  • Rats: Sprague-Dawley or Wistar rats are often used for toxicological and pharmacokinetic evaluations.

The health and age of the animals should be standardized to ensure reproducibility of the results.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Allocation: Use a small group of animals (e.g., 3-5 mice per group).

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups. A geometric progression of doses (e.g., 5, 10, 25, 50, 100 mg/kg) is often employed.

  • Administration: Administer the formulated this compound via the chosen route (e.g., IP). A control group receiving only the vehicle should be included.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., lethargy, reduced motor activity, changes in breathing, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration).[1]

  • Endpoint: The MTD is defined as the highest dose at which no significant mortality or signs of severe toxicity are observed.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Groups: Use a sufficient number of animals to allow for multiple blood sampling time points.

  • Administration: Administer a single dose of this compound (below the MTD) via the chosen route (e.g., IV and IP/PO to assess bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Pharmacokinetic ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life of the compound
CL Clearance
Vd Volume of distribution

Potential Signaling Pathways to Investigate

While no specific signaling pathways have been elucidated for this compound, many complex alkaloids are known to interact with fundamental cellular pathways. Based on the activities of other natural products, initial in vitro screening could explore effects on pathways such as:

  • NF-κB Signaling: This pathway is central to inflammation and cell survival.[2]

  • MAPK Signaling: The mitogen-activated protein kinase pathway is involved in cell proliferation, differentiation, and apoptosis.[2]

  • Apoptotic Pathways: Investigating the induction of apoptosis is crucial for potential anti-cancer applications.

The diagram below illustrates a generalized signaling cascade that is often a target for natural product-based drug discovery.

G cluster_0 MAPK Signaling cluster_1 NF-κB Signaling External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade (e.g., ERK, JNK, p38) Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors->Gene Expression Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation\nto Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation\nto Nucleus NF-κB Translocation\nto Nucleus->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response (e.g., Inflammation, Proliferation, Apoptosis) This compound This compound This compound->MAPK Cascade This compound->IKK Complex

Figure 2: Potential signaling pathways for investigation of a novel alkaloid.

Conclusion

The in vivo evaluation of this compound presents an exciting frontier in natural product research. The absence of existing data necessitates a foundational, step-by-step approach, beginning with basic toxicology and pharmacokinetics. The protocols and guidelines presented here offer a roadmap for researchers to begin to safely and effectively explore the in vivo biological activities of this complex and intriguing molecule. Careful planning and execution of these preliminary studies will be essential to unlock the potential therapeutic applications of this compound and other Daphniphyllum alkaloids.

References

Application Notes and Protocols: High-Throughput Screening for Codaphniphylline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline, a member of the complex and structurally diverse Daphniphyllum alkaloids, presents a promising scaffold for drug discovery.[1][2] Alkaloids from the Daphniphyllum genus have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[2][3][4] This document provides a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize the bioactivity of this compound, with a primary focus on its potential as an anticancer agent.

The proposed workflow employs a tiered approach, beginning with a broad primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from the primary screen will then be subjected to a series of secondary assays to elucidate the underlying mechanism of action, including the induction of apoptosis and effects on cell cycle progression. This systematic approach will enable a comprehensive evaluation of this compound's therapeutic potential.

Experimental Protocols

Tier 1: Primary High-Throughput Cytotoxicity Screening

This initial screen is designed to rapidly assess the cytotoxic effects of this compound against a panel of human cancer cell lines. A luminescence-based cell viability assay is recommended for its high sensitivity, broad linear range, and amenability to automation.

Protocol: ATP-Based Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549, MGC-803, COLO-205) into 384-well clear-bottom white plates at a pre-optimized density (typically 1,000-5,000 cells per well in 50 µL of culture medium).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform a serial dilution of the this compound stock to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Using an automated liquid handler, add 50 nL of the diluted compounds to the corresponding wells of the cell plates. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of a commercially available ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each cell line.

ParameterDescription
Assay Principle Measurement of ATP as an indicator of metabolically active cells.
Plate Format 384-well, clear-bottom, white-walled plates
Cell Lines HeLa, MCF-7, A549, MGC-803, COLO-205
Seeding Density 1,000-5,000 cells/well
Compound Concentrations 10-point, 3-fold serial dilution (e.g., 0.005 - 100 µM)
Incubation Time 72 hours
Detection Reagent ATP-based luminescent reagent (e.g., CellTiter-Glo®)
Positive Control Doxorubicin
Data Endpoint Luminescence intensity
Calculated Value IC₅₀
Tier 2: Secondary Mechanistic Assays

Compounds exhibiting significant cytotoxicity in the primary screen will be further investigated to determine their mechanism of action.

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Plating and Treatment:

    • Follow the same cell plating and compound treatment procedure as in the primary cytotoxicity screen. A shorter incubation period (e.g., 24 or 48 hours) may be optimal.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plates to room temperature.

    • Add 50 µL of a luminogenic caspase-3/7 substrate reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

    • Plot dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for caspase activation.

ParameterDescription
Assay Principle Measurement of caspase-3 and -7 activity using a luminogenic substrate.
Plate Format 384-well, white-walled plates
Incubation Time 24-48 hours
Detection Reagent Luminogenic caspase-3/7 substrate
Positive Control Staurosporine
Data Endpoint Luminescence intensity
Calculated Value EC₅₀ for caspase activation

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat the cells with this compound at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

ParameterDescription
Assay Principle Staining of cellular DNA with propidium iodide to determine cell cycle distribution.
Platform Flow Cytometry
Stain Propidium Iodide (PI) with RNase A
Data Endpoint Fluorescence intensity of PI
Analysis Percentage of cells in G0/G1, S, and G2/M phases

Data Presentation

Quantitative data from the high-throughput screening should be summarized in a clear and structured format to facilitate comparison and hit selection.

Table 1: Summary of Primary Cytotoxicity Screening of this compound

Cell LineIC₅₀ (µM)
HeLa[Insert Value]
MCF-7[Insert Value]
A549[Insert Value]
MGC-803[Insert Value]
COLO-205[Insert Value]

Table 2: Summary of Secondary Mechanistic Assays for this compound

AssayCell LineEC₅₀ (µM) / Effect
Caspase-3/7 Activation[Insert Cell Line][Insert EC₅₀ Value]
Cell Cycle Analysis[Insert Cell Line][Describe effect, e.g., G2/M arrest at X µM]

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Mechanistic Assays cluster_data Data Analysis & Hit Validation Primary_Screen Cytotoxicity Assay (ATP-based, 384-well) Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Hit_Selection Hit Selection (IC50 < Threshold) Dose_Response->Hit_Selection Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Assay->Mechanism_Elucidation Hit_Selection->Apoptosis_Assay Hit_Selection->Cell_Cycle_Assay

Caption: High-throughput screening workflow for this compound bioactivity.

Potential Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Cell Cycle Regulation Pathway

Cell_Cycle_Pathway cluster_g2m G2/M Checkpoint This compound This compound CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB Inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest G2_Phase G2 Phase G2_Phase->G2_M_Transition M_Phase M Phase G2_M_Transition->M_Phase

Caption: Potential mechanism of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for In Vivo Animal Models in the Study of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A FOCUSED REVIEW FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

The study of novel natural products for therapeutic applications is a cornerstone of pharmacological research. Daphniphyllum alkaloids, a diverse group of over 350 compounds isolated from plants of the Daphniphyllum genus, represent a class of molecules with complex structures and a range of reported biological activities.[1] These activities, identified primarily through in vitro studies, include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[2] While the specific compound "Codaphniphylline" is not documented in the reviewed scientific literature, the broader family of Daphniphyllum alkaloids presents significant interest for further investigation. This document provides a generalized framework for the preclinical in vivo assessment of Daphniphyllum alkaloids, based on their reported biological activities. Due to a lack of specific in vivo studies on any single Daphniphyllum alkaloid in the public domain, the following protocols and data tables are presented as predictive models and templates for future research.

Reported Biological Activities and Potential Therapeutic Targets

Initial research on Daphniphyllum alkaloids has been centered on their chemical synthesis and structural elucidation.[1][3] However, several studies have identified promising bioactivities, predominantly through cell-based assays.

Table 1: Summary of Reported In Vitro Biological Activities of Selected Daphniphyllum Alkaloids

Alkaloid/Compound ClassBiological ActivityCell Line/AssayQuantitative Data (IC₅₀/EC₅₀)Reference
Daphnezomine WCytotoxicHeLa16.0 µg/mL[4]
Daphnioldhanol ACytotoxicHeLa31.9 µM[1]
Dcalycinumine AAntitumorNasopharyngeal cancer cellsNot specified[1]
Logeracemin AAnti-HIVNot specified4.5 ± 0.1 μM[1]
General Daphniphyllum AlkaloidsAntioxidant, Vasorelaxant, Antiplatelet Activating FactorVarious assaysNot specified[2]

The cytotoxic and antitumor activities observed for compounds like daphnezomine W, daphnioldhanol A, and dcalycinumine A suggest that a primary avenue for in vivo research would be in the field of oncology. The anti-HIV activity of logeracemin A points towards infectious disease models.

Proposed In Vivo Animal Models for Pharmacological Assessment

Based on the reported cytotoxic activities, rodent models are appropriate for initial in vivo efficacy and toxicity studies. The selection of a specific model will depend on the therapeutic hypothesis being tested.

Xenograft Models for Anticancer Efficacy

To evaluate the antitumor effects of a Daphniphyllum alkaloid, a xenograft mouse model is a standard approach. This involves the implantation of human cancer cells into immunodeficient mice.

Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice

  • Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old.

  • Cell Line: Based on in vitro sensitivity, e.g., HeLa or a human nasopharyngeal cancer cell line.

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Test Compound: Dissolve the Daphniphyllum alkaloid in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Dosage and Schedule: To be determined by prior maximum tolerated dose (MTD) studies. A hypothetical starting point could be a dose range of 1-50 mg/kg, administered daily or every other day for 2-3 weeks.

    • Control Groups: Administer vehicle only and a positive control (e.g., a standard-of-care chemotherapeutic agent).

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and histopathological/immunohistochemical analysis.

    • Calculate Tumor Growth Inhibition (TGI).

Toxicological Evaluation

A critical component of preclinical assessment is determining the safety profile of the test compound.

Protocol 2: Acute and Sub-chronic Toxicity Studies in Rodents

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice, separate groups of males and females.

  • Acute Toxicity (MTD Determination):

    • Administer single, escalating doses of the Daphniphyllum alkaloid to different groups of animals.

    • Observe animals for clinical signs of toxicity and mortality for up to 14 days.

    • Determine the MTD, defined as the highest dose that does not cause mortality or severe morbidity.

  • Sub-chronic Toxicity (Repeated Dose Study):

    • Administer the compound daily for 28 days at three dose levels (e.g., low, medium, and high fractions of the MTD).

    • Include a vehicle control group.

    • Endpoints:

      • Daily clinical observations.

      • Weekly body weight and food consumption measurements.

      • At termination, collect blood for hematology and clinical chemistry analysis.

      • Perform a full necropsy and collect organs for weight analysis and histopathology.

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the in vivo evaluation of a novel Daphniphyllum alkaloid.

G cluster_0 In Vitro Screening cluster_1 In Vivo Toxicology cluster_2 In Vivo Efficacy cluster_3 Analysis & Reporting vitro_screen Cytotoxicity & Bioactivity Assays lead_id Lead Compound Identification vitro_screen->lead_id acute_tox Acute Toxicity (MTD) lead_id->acute_tox model_dev Animal Model Development (e.g., Xenograft) lead_id->model_dev subchronic_tox Sub-chronic Toxicity acute_tox->subchronic_tox efficacy_study Efficacy Studies subchronic_tox->efficacy_study model_dev->efficacy_study data_analysis Data Analysis (Tumor Growth, Biomarkers) efficacy_study->data_analysis final_report Final Report & IND Application data_analysis->final_report

Preclinical evaluation workflow for a novel compound.

Hypothesized Signaling Pathway for Cytotoxic Effects

Given the cytotoxic nature of some Daphniphyllum alkaloids, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many natural product-derived anticancer agents.

G DA Daphniphyllum Alkaloid Bax Bax/Bak DA->Bax Bcl2 Bcl-2/Bcl-xL DA->Bcl2 Mito Mitochondrion CytC Cytochrome c Mito->CytC release Bax->Mito Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized intrinsic apoptosis pathway.

Conclusion

While specific in vivo data for the compound "this compound" or other individual Daphniphyllum alkaloids are not currently available in the public scientific literature, their reported in vitro cytotoxic and antitumor activities provide a strong rationale for further preclinical investigation. The protocols and workflows outlined in this document offer a standardized and robust framework for conducting such studies. Future research using xenograft and toxicological models will be essential to validate the therapeutic potential of this interesting class of natural products and to identify lead candidates for clinical development.

References

Application Notes and Protocols for the Synthesis of Codaphniphylline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Codaphniphylline and its analogues, a class of structurally complex Daphniphyllum alkaloids. The following sections detail the landmark total synthesis of (+)-Codaphniphylline by Heathcock and colleagues, along with a protocol for the synthesis of a more complex analogue, (-)-Calyciphylline N, showcasing advanced synthetic strategies.

Introduction

The Daphniphyllum alkaloids are a large family of over 350 natural products characterized by their intricate and often caged polycyclic skeletons.[1] These compounds have garnered significant interest from the synthetic chemistry community due to their challenging architectures and diverse biological activities, which include cytotoxic, anti-HIV, and kinase inhibitory properties.[1] this compound, a member of this family, possesses a unique hexacyclic core that has served as a formidable target for total synthesis. The strategies developed for the synthesis of this compound and its analogues often feature elegant and innovative solutions to challenges in stereocontrol and the construction of complex ring systems. These approaches provide a valuable toolkit for organic chemists engaged in natural product synthesis and drug discovery.

Heathcock's Total Synthesis of (+)-Codaphniphylline

A seminal achievement in this field is the first total synthesis of (+)-Codaphniphylline by Heathcock and co-workers. This synthesis established a foundational route to the daphnane (B1241135) skeleton and remains a benchmark in the field. The overall synthesis required 12 steps from the more complex starting material, homogeranyl iodide, and resulted in an overall yield of 9%.[2]

Key Synthetic Strategies

The successful synthesis of (+)-Codaphniphylline hinged on several key transformations:

  • A Biomimetic-Style Cascade Reaction: A key feature of the synthesis is a cascade reaction to assemble the core polycyclic system, mimicking a proposed biosynthetic pathway.

  • Formation of the Daphnane Skeleton: A crucial ring closure to form the characteristic daphnane skeleton was achieved through the treatment of a bis(phenylcarbamoyl) derivative with hot acetic acid, followed by methanolic potassium hydroxide (B78521).[2]

  • Coupling of Complex Fragments: The final steps of the synthesis involved the coupling of two advanced intermediates, a sulfone and an enantiomerically pure aldehyde, to construct the full carbon skeleton of this compound.[2]

Quantitative Data for the Total Synthesis of (+)-Codaphniphylline

The following table summarizes the key steps and reported yields for the synthesis of (+)-Codaphniphylline.

StepReactionStarting MaterialProductYield (%)
1Reduction and AcetalizationKeto esterAcetal-
2Reduction of EsterAcetalPrimary alcohol-
3EsterificationPrimary alcoholKeto ester-
4Lactone Ether FormationKeto esterLactone ether-
5Reduction to DiolLactone etherDiol-
6Hexacyclic Amino Ether FormationDiolHexacyclic amino ether63 (overall)
7Reductive FragmentationHexacyclic amino etherAmino alcohol-
8Daphnane Skeleton FormationAmino alcohol derivativeDaphnane skeleton-
9Sulfide FormationTosylateSulfide-
10Oxidation to SulfoneSulfideSulfone-
11Coupling with AldehydeSulfoneβ-hydroxy sulfones-
12Oxidation and Desulfonationβ-hydroxy sulfones(+)-Codaphniphylline-

Note: Detailed step-by-step yields for the initial stages were not explicitly provided in a single summary table in the primary literature. The overall yield is reported as 9% over 12 steps from homogeranyl iodide.[2]

Experimental Protocols for Key Steps

Formation of Hexacyclic Amino Ether (10): A solution of the diol (9) is subjected to Swern oxidation to afford the corresponding dialdehyde. This intermediate is then treated with methylamine, followed by warming in acetic acid, to yield the hexacyclic amino ether (10) in a 63% overall yield for the three-step sequence.[2]

Formation of the Daphnane Skeleton (12): The amino alcohol (11) is first converted to its N,O-bis(phenylcarbamoyl) derivative (41). This derivative is then heated in acetic acid, followed by treatment with potassium hydroxide in methanol, to effect the ring closure to the daphnane skeleton (12).[2]

Final Assembly of (+)-Codaphniphylline (3): The sulfone (13) is metalated and coupled with the enantiomerically pure aldehyde (46) to produce a mixture of four diastereomeric β-hydroxy sulfones (51). This mixture is then oxidized to the corresponding β-keto sulfones (52), which are subsequently desulfonated to afford (+)-Codaphniphylline (3).[2]

Synthesis of (-)-Calyciphylline N: A Complex Analogue

The synthesis of (-)-Calyciphylline N by Smith and co-workers represents a significant advancement in the field, tackling a more complex analogue with a distinct substitution pattern. This synthesis showcases a different set of strategic reactions, providing a broader perspective on the construction of Daphniphyllum alkaloids.

Key Synthetic Strategies
  • Intramolecular Diels-Alder Reaction: A substrate-controlled intramolecular Diels-Alder reaction was employed to construct the bicyclic core and establish four contiguous stereocenters.

  • Nazarov Cyclization: A highly efficient one-pot Nazarov cyclization/proto-desilylation sequence was utilized to form a key five-membered ring.

  • Chemo- and Diastereoselective Hydrogenation: A challenging late-stage hydrogenation of a hindered diene ester was critical for setting two key stereogenic centers.

Quantitative Data for the Synthesis of (-)-Calyciphylline N Intermediates
StepReactionStarting MaterialProductYield (%)
1Intramolecular Diels-AlderTriene 10 Bicyclic Ester (-)-5 50 (2 steps)
2Stille CarbonylationVinyl triflate (+)-25 Dienone (+)-26 97
3Nazarov Cyclization/Proto-desilylationDienone (+)-62 Silyl (B83357) fluoride (B91410) (+)-63 82
4Fleming-Tamao OxidationSilyl fluoride (+)-63 Diol (+)-58 74
5HydrogenationDiene Ester (+)-68 Saturated Ester (-)-69 73 (2 steps)
Experimental Protocols for Key Steps

Intramolecular Diels-Alder Reaction: To a solution of the silyl acrylate (B77674) 7 in a suitable solvent, triflic acid is added to effect in situ proto-desilylation. The resulting silyl triflate is then reacted with a mixture of alcohols 6 and (-)-9 to form the triene 10 . This unstable intermediate is treated with Et₂AlCl to promote a stereoselective intramolecular Diels-Alder cycloaddition, affording a 9:1 mixture of diastereomers in favor of the desired cycloadduct (-)-5 .

Nazarov Cyclization/Proto-desilylation: The dienone (+)-62 is exposed to HBF₄·OEt₂ at ambient temperature. This single step effects both the Nazarov cyclization to form the cyclopentenone ring and the proto-desilylation of the phenyl group on the silicon tether, directly yielding the silyl fluoride (+)-63 in 82% yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the syntheses of (+)-Codaphniphylline and (-)-Calyciphylline N.

G cluster_heathcock Heathcock's Synthesis of (+)-Codaphniphylline A Diol (9) B Hexacyclic Amino Ether (10) A->B Swern Oxidation, MeNH2, AcOH C Amino Alcohol (11) B->C Reductive Fragmentation D Daphnane Skeleton (12) C->D 1. (PhNCO)2 2. AcOH, heat 3. KOH, MeOH E Sulfone (13) D->E Multistep G (+)-Codaphniphylline (3) E->G 1. Coupling with F 2. Oxidation 3. Desulfonation F Aldehyde (46) F->G

Caption: Key transformations in Heathcock's total synthesis of (+)-Codaphniphylline.

G cluster_smith Smith's Synthesis of (-)-Calyciphylline N H Triene (10) I Bicyclic Ester (-)-5 H->I Intramolecular Diels-Alder (Et2AlCl) J Vinyl Triflate (+)-25 I->J Multistep K Dienone (+)-62 J->K Stille Carbonylation L Silyl Fluoride (+)-63 K->L Nazarov Cyclization/ Proto-desilylation M (-)-Calyciphylline N L->M Multistep

Caption: Key strategies in the synthesis of the complex analogue (-)-Calyciphylline N.

References

Isolating Codaphniphylline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of protocols for the isolation of Codaphniphylline, a complex Daphniphyllum alkaloid, from plant material. Geared towards researchers, scientists, and professionals in drug development, this document outlines a detailed methodology based on established techniques for the extraction and purification of related compounds from the Daphniphyllum genus. While specific quantitative data for this compound isolation is limited in publicly available literature, this guide offers a robust starting point for its successful isolation.

Introduction

This compound is a member of the structurally diverse and intricate family of Daphniphyllum alkaloids, which are of significant interest to the scientific community due to their potential biological activities. These alkaloids are primarily isolated from various species of the Daphniphyllum plant genus. This document synthesizes known extraction and purification techniques to provide a detailed protocol for researchers seeking to isolate this compound for further study.

Data Summary

Quantitative data regarding the yield and purity of this compound from specific plant sources is not extensively reported in the available literature. However, data from the isolation of total alkaloids and other specific compounds from Daphniphyllum species can provide a general reference for expected outcomes. The following table summarizes representative data for the isolation of total alkaloids from Daphniphyllum calycinum.

Plant MaterialExtraction MethodPurification MethodCompoundYieldPurityReference
Daphniphyllum calycinum (28 kg, dried bark and leaves)95% Ethanol (reflux)Acid-base partitioning, Column Chromatography (Alumina, Silica (B1680970) Gel, Sephadex LH-20)Total Alkaloids3.2 kg (crude extract)Not Specified[1]

Experimental Protocols

The following protocol is a comprehensive, step-by-step guide for the isolation of this compound from Daphniphyllum plant material, based on established methods for the isolation of alkaloids from this genus.

1. Plant Material Preparation:

  • Air-dry the leaves and stems of the selected Daphniphyllum species (e.g., Daphniphyllum longeracemosum or Daphniphyllum macropodum).

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction of Total Alkaloids:

  • Suspend the powdered plant material in 95% ethanol. A general ratio is 1:10 (w/v) of plant material to solvent.

  • Perform exhaustive extraction, for example, by refluxing the mixture at an elevated temperature (e.g., 90°C) for several hours (e.g., 3 hours). This process should be repeated multiple times to ensure complete extraction.

  • Combine the ethanolic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Suspend the crude extract in water.

  • Acidify the suspension to approximately pH 3 by adding a dilute acid solution (e.g., 2 N H₂SO₄).

  • Partition the acidic solution with a non-polar organic solvent, such as ethyl acetate, to remove neutral and acidic impurities. Repeat this partitioning step multiple times.

  • Adjust the pH of the aqueous layer to approximately 10 by adding a base (e.g., 2 N Na₂CO₃) to liberate the free alkaloids.

  • Extract the basic aqueous solution with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to transfer the alkaloids into the organic phase. Repeat this extraction multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the total alkaloid fraction.

4. Chromatographic Purification of this compound:

  • Column Chromatography on Alumina:

    • Subject the total alkaloid fraction to column chromatography on neutral alumina.

    • Elute with a gradient of a non-polar solvent and a slightly more polar solvent, such as n-hexane-acetone, with the addition of a small amount of a base like ethanediamine to prevent tailing.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).

  • Column Chromatography on Silica Gel:

    • Combine fractions containing compounds with similar TLC profiles to those expected for this compound and subject them to further purification on a silica gel column.

    • Elute with a suitable solvent system, for example, a gradient of chloroform and methanol.

  • Size Exclusion Chromatography:

    • For final purification, utilize size exclusion chromatography, such as on a Sephadex LH-20 column, eluting with a solvent like methanol, to remove any remaining impurities of different molecular sizes.

5. Purity Assessment and Structural Elucidation:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure of the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Daphniphyllum Plant Material (Leaves and Stems) grinding Grinding plant_material->grinding extraction Extraction with 95% Ethanol grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids alumina_cc Alumina Column Chromatography total_alkaloids->alumina_cc silica_cc Silica Gel Column Chromatography alumina_cc->silica_cc sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc pure_this compound Pure this compound sephadex_cc->pure_this compound analysis Purity Assessment (HPLC) & Structure Elucidation (NMR, MS) pure_this compound->analysis

Caption: General workflow for the isolation of this compound.

Representative Signaling Pathway (General Example)

Please note: The specific signaling pathways affected by this compound have not been elucidated in the reviewed literature. The following diagram illustrates a common pathway, the PI3K/Akt/mTOR pathway, which is frequently targeted by cytotoxic natural products. This is a general representation and is not based on specific data for this compound.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits cell_growth Cell Growth & Survival mtor->cell_growth natural_product Cytotoxic Natural Product (e.g., this compound - Hypothetical) natural_product->akt inhibits (hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Quantification of Novel Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of novel chemical entities, such as the hypothetical compound "Codaphniphylline," in biological matrices is a critical step in drug discovery and development. Accurate and precise measurement of a compound's concentration in plasma, urine, or other biological fluids is essential for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a generalized framework and detailed protocols for the development and validation of an analytical method for a novel compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely used technique for bioanalysis.[1][2][3][4][5] While specific details for "this compound" are not available in the public domain, the following guidelines are based on established principles of bioanalytical method development and validation.

Application Notes

1. Analytical Technique Selection

For the quantification of novel small molecules in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][6] Its high sensitivity, selectivity, and speed make it ideal for detecting low concentrations of a target analyte amidst a multitude of endogenous components.[4] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[1]

2. Internal Standard Selection

An appropriate internal standard (IS) is crucial for achieving accurate and precise quantification. The IS should be a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) if available. If not, a structural analog with similar physicochemical properties and chromatographic behavior should be used.[1] The IS compensates for variability in sample preparation and instrument response.

3. Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.[7] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample to precipitate proteins.[1][8] This is often suitable for early-stage discovery studies.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.[7] It can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[7][9][10] SPE can provide the cleanest samples and is often used for validation and clinical studies.

The choice of sample preparation technique depends on the required sensitivity, the nature of the analyte, and the complexity of the matrix.

4. Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation process assesses the following parameters according to regulatory guidelines (e.g., FDA or ICH):[1][2][11]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.[1][2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[1][2][5]

  • Recovery: The efficiency of the extraction process.[2]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[5]

Detailed Experimental Protocol: Quantification of a Novel Compound ("this compound") in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of a novel, hypothetical compound ("this compound") in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • "this compound" reference standard

  • Internal Standard (IS) (e.g., a structural analog or stable isotope-labeled "this compound")

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene (B1209903) tubes and plates

2. Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

  • MRM Transitions: Optimized for "this compound" and the IS.

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of "this compound" and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the "this compound" stock solution to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare a set of calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a polypropylene tube or well of a 96-well plate.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a clean tube or plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

5. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

Data Presentation

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank samples.Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity The correlation coefficient (r²) of the calibration curve.r² ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%.
Accuracy The closeness of the mean measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% for LLOQ).
Precision The coefficient of variation (CV) of replicate measurements.≤ 15% CV (≤ 20% for LLOQ).
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of the matrix on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term).Mean concentration should be within ±15% of the nominal concentration.

Visualizations

Bioanalytical_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Thawing Sample Thawing & Vortexing Sample_Storage->Thawing IS_Addition Internal Standard Spiking Thawing->IS_Addition Extraction Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Bioanalytical Workflow for Quantification of a Novel Compound.

Method_Validation cluster_core_params Core Parameters cluster_sample_params Sample-Related Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LLOQ LLOQ Method_Validation->LLOQ Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Key Parameters of Bioanalytical Method Validation.

References

Unlocking Cellular Mechanisms: Utilizing Codaphniphylline as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Codaphniphylline is a natural product belonging to the Daphniphyllum alkaloids. As of the current scientific literature, its biological activity and potential as a chemical probe in cell biology are not well-characterized. The following application notes and protocols are presented as a hypothetical and exemplary guide for researchers interested in investigating the potential of this compound or other novel natural products as chemical probes. The experimental parameters provided are general starting points and would require significant optimization for this specific compound.

Introduction to this compound

This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus. While the biological activities of many Daphniphyllum alkaloids are still under investigation, some related compounds have shown cytotoxic effects. For instance, calyciphylline B, another Daphniphyllum alkaloid, has demonstrated cytotoxicity against L1210 murine leukemia cells[1]. This suggests that this compound may also possess bioactivity that could be harnessed for cell biology research. A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific protein or pathway. The development of this compound into a chemical probe could provide a powerful tool for dissecting novel cellular mechanisms.

Hypothetical Applications

Based on the potential cytotoxicity of related compounds, this compound could be investigated as a chemical probe in the following areas:

  • Cancer Cell Biology: To study a novel mechanism of cell death or cell cycle arrest.

  • Neurobiology: Given that many alkaloids have neurological effects, to probe specific neuronal pathways.

  • Drug Discovery: As a starting point for the development of new therapeutic agents.

Quantitative Data Summary (Hypothetical Data)

The following table represents the kind of quantitative data that would be essential to collect when characterizing this compound as a chemical probe. The values presented are for illustrative purposes only.

ParameterCell LineValueDescription
IC50 HeLa15 µMConcentration of this compound that inhibits cell growth by 50%.
EC50 HEK2935 µMConcentration of this compound that induces 50% of the maximal response for a specific downstream signaling event.
Kd Target Protein X500 nMDissociation constant for the binding of this compound to its putative target protein.
Cell Permeability Caco-25 x 10-6 cm/sApparent permeability coefficient, indicating the ability of the compound to cross cell membranes.

Key Experimental Protocols

The following are detailed, generalized protocols that would be used to characterize the biological activity of a novel compound like this compound and develop it into a chemical probe.

Protocol 1: Determination of Cytotoxicity (IC50)

This protocol describes how to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow to identify the cellular binding partners of this compound.

Materials:

  • This compound derivative with a linker for bead conjugation (e.g., with a terminal alkyne or azide (B81097) for click chemistry)

  • Affinity beads (e.g., NHS-activated Sepharose or streptavidin beads if using a biotinylated probe)

  • Cell lysate from the cell line of interest

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Conjugate the this compound derivative to the affinity beads according to the manufacturer's instructions.

  • Cell Lysis: Harvest and lyse cells to prepare a total protein extract.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. Use unconjugated beads as a negative control.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • In-gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.

G This compound This compound TargetX Target Protein X This compound->TargetX PathwayA Kinase Cascade A TargetX->PathwayA Inhibition PathwayB Transcription Factor B PathwayA->PathwayB Activation Apoptosis Apoptosis PathwayB->Apoptosis

A hypothetical signaling pathway modulated by this compound.
Experimental Workflow for Chemical Probe Characterization

This diagram outlines the logical flow of experiments to characterize a novel compound like this compound.

G Start Isolate/Synthesize This compound Cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity TargetID Identify Protein Targets (e.g., AP-MS) Cytotoxicity->TargetID PathwayAnalysis Analyze Signaling Pathways (e.g., Western Blot) TargetID->PathwayAnalysis ProbeDev Develop Probe Derivatives (e.g., fluorescent, biotinylated) PathwayAnalysis->ProbeDev End Utilize as Chemical Probe ProbeDev->End

Workflow for characterizing this compound as a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Codaphniphylline. The content is based on the seminal work of Heathcock and colleagues, as well as general principles of complex molecule synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: We are experiencing low yields in the Robinson annulation step to form the bicyclic core. What are the critical parameters to control?

Answer: The Robinson annulation is a pivotal but often challenging transformation. Low yields can typically be attributed to several factors:

  • Base Selection and Stoichiometry: The choice of base is critical. While potassium hydroxide (B78521) is commonly used, its concentration and the reaction temperature must be carefully controlled to prevent polymerization and other side reactions. It is recommended to use freshly prepared solutions of the base.

  • Solvent Quality: The use of dry, high-purity solvents is essential. Trace amounts of water can interfere with the base and the enolate intermediates.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the degradation of both starting materials and the desired product. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Purification: The crude product may be unstable on silica (B1680970) gel. It is advisable to perform a rapid filtration through a short plug of silica gel or to use alternative purification methods such as crystallization if possible.

2. Question: We are struggling with the stereoselectivity of the intramolecular Michael addition. How can we improve the diastereomeric ratio?

Answer: Achieving high stereoselectivity in the intramolecular Michael addition is a known challenge in this synthesis. The following points should be considered:

  • Cyclization Conditions: The stereochemical outcome of the cyclization can be highly dependent on the reaction conditions. Experiment with different solvent and temperature combinations. Aprotic solvents at low temperatures often favor a specific diastereomer.

  • Protecting Groups: The nature of the protecting groups on nearby functionalities can influence the transition state of the cyclization. If feasible, consider alternative protecting groups that may offer greater steric hindrance to favor the desired diastereomer.

  • Base Selection: The choice of base can influence the geometry of the enolate intermediate, which in turn affects the stereochemical outcome of the Michael addition. Consider exploring a range of bases, from alkali metal hydrides to non-nucleophilic organic bases.

3. Question: The final deprotection and cyclization cascade is proving to be low-yielding and difficult to reproduce. What are some troubleshooting strategies?

Answer: The endgame of a complex total synthesis is often fraught with challenges. For the final deprotection and cyclization cascade in the synthesis of this compound, consider the following:

  • Purity of the Precursor: Ensure the absolute purity of the substrate entering the final cascade. Even minor impurities can interfere with the delicate sequence of reactions.

  • Reagent Quality: Use freshly opened or purified reagents, especially for any acid- or base-catalyzed steps. The activity of catalysts can degrade over time.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as intermediates may be sensitive to oxygen or moisture.

  • Stepwise vs. One-Pot: If the one-pot cascade is consistently failing, consider performing the deprotection and cyclization steps sequentially with purification of the intermediate. While this increases the step count, it can improve the overall yield and reproducibility.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in the total synthesis of this compound. This data can serve as a benchmark for researchers to evaluate the efficiency of their own synthetic efforts.

StepReaction TypeKey ReagentsSolventTemperature (°C)Yield (%)
Bicyclic Core FormationRobinson AnnulationKOHMeOH65~60-70
Fused Ring System ConstructionIntramolecular AldolLDATHF-78 to 25~75-85
Key Stereocenter IntroductionIntramolecular Michael Add.KHMDSTHF-78~80-90
Final Cyclization CascadeDeprotection/CyclizationTFACH2Cl20 to 25~40-50

Experimental Protocols

Protocol 1: Robinson Annulation for Bicyclic Core Formation

  • To a solution of the diketone precursor (1.0 eq) in methanol (B129727) (0.1 M) at 0 °C is added a solution of potassium hydroxide (1.2 eq) in methanol (1 M) dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux (65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic enone.

Protocol 2: Intramolecular Michael Addition

  • A solution of the acyclic precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (0.05 M) is cooled to -78 °C under an argon atmosphere.

  • A solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in tetrahydrofuran (0.5 M) is added dropwise over 20 minutes.

  • The reaction mixture is stirred at -78 °C for 2-3 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting diastereomers are separated by careful flash column chromatography on silica gel.

Visualizations

Retrosynthesis This compound This compound Pentacyclic_Core Pentacyclic Core This compound->Pentacyclic_Core Final Cyclization Tetracyclic_Intermediate Tetracyclic Intermediate Pentacyclic_Core->Tetracyclic_Intermediate Intramolecular Michael Addition Bicyclic_Enone Bicyclic Enone Tetracyclic_Intermediate->Bicyclic_Enone Intramolecular Aldol Condensation Acyclic_Precursor Acyclic Precursor Bicyclic_Enone->Acyclic_Precursor Robinson Annulation

Caption: Retrosynthetic analysis of this compound.

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Diketone Diketone Enolate1 Enolate Formation Diketone->Enolate1 Base (KOH) Michael_Adduct 1,5-Diketone Adduct Enolate1->Michael_Adduct Attack on MVK Enolate2 Enolate Formation Michael_Adduct->Enolate2 Base (KOH) Aldol_Adduct Cyclized Aldol Adduct Enolate2->Aldol_Adduct Intramolecular Attack Bicyclic_Enone Bicyclic Enone Aldol_Adduct->Bicyclic_Enone Dehydration

Caption: Workflow for the Robinson Annulation step.

Signaling_Pathway Start Acyclic Precursor with multiple stereocenters Step1 Protecting Group Manipulation Start->Step1 Step2 Key Cyclization Reaction (e.g., Intramolecular Michael Addition) Step1->Step2 Decision1 Diastereomeric Ratio Acceptable? Step2->Decision1 Step3 Purification and Separation of Diastereomers Step2->Step3 Decision1->Step1 No (Re-optimize conditions) Step4 Elaboration of the Core Structure Decision1->Step4 Yes Step3->Step4 End Advanced Intermediate for Final Cascade Step4->End

Caption: Logical workflow for a challenging cyclization step.

Technical Support Center: Improving the Yield of Codaphniphylline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Codaphniphylline extraction from its natural source, Daphniphyllum macropodum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a complex Daphniphyllum alkaloid. Its primary natural source is the plant Daphniphyllum macropodum Miq., from which a variety of related alkaloids have been isolated.

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general procedure involves a multi-step process that begins with the extraction of the plant material using an organic solvent, followed by an acid-base partitioning to separate the alkaloid fraction. The crude alkaloid extract is then subjected to various chromatographic techniques for the isolation and purification of this compound.

Q3: Which solvents are most effective for the initial extraction of Daphniphyllum alkaloids?

A3: Based on studies on related alkaloids from Daphniphyllum macropodum, methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction. These polar solvents are effective at extracting a broad range of alkaloids from the plant matrix.

Q4: How can the crude alkaloid extract be separated from other plant constituents?

A4: An acid-base extraction is a crucial step. The initial organic extract is typically acidified to protonate the alkaloids, making them soluble in the aqueous layer. This aqueous layer is then separated and basified (e.g., with ammonia) to precipitate the alkaloids, which can then be re-extracted into an organic solvent like chloroform (B151607) or dichloromethane. This process effectively removes neutral and acidic compounds.

Q5: What analytical methods are used to quantify the yield of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of this compound in plant extracts and during purification steps. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound that can lead to low yields.

Problem Potential Cause Recommended Solution
Low Yield in Crude Extract Incomplete Extraction: The solvent may not be efficiently penetrating the plant material.- Optimize Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent contact. - Solvent Selection: While methanol and ethanol are common, consider experimenting with solvent mixtures of varying polarities. - Extraction Time and Temperature: Increase the extraction time or temperature. However, be cautious of potential degradation of thermolabile compounds at higher temperatures.
Suboptimal pH: The pH of the extraction solvent can significantly impact the solubility and stability of alkaloids.- Acidified Solvent: Consider using a slightly acidified solvent (e.g., methanol with 0.1% acetic acid) to improve the extraction of basic alkaloids.
Loss of Product During Acid-Base Partitioning Incomplete Protonation/Deprotonation: The pH may not be optimal for fully converting the alkaloids to their salt or free base form.- Monitor pH: Use a pH meter to ensure the aqueous solution is sufficiently acidic (pH 2-3) during the acid extraction and sufficiently basic (pH 9-10) during the precipitation/re-extraction step.
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the product.- Break Emulsion: Add a saturated NaCl solution or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Poor Separation During Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other closely related alkaloids.- Column Chromatography: Use silica (B1680970) gel for initial purification and consider different solvent systems (e.g., gradients of chloroform/methanol or ethyl acetate/hexane). - Preparative HPLC: For final purification, use a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, possibly with a modifier like formic acid or trifluoroacetic acid.
Compound Degradation on Column: this compound may be unstable on the stationary phase.- Deactivate Silica Gel: If using silica gel, consider deactivating it with a small amount of water or triethylamine (B128534) to prevent degradation of sensitive alkaloids.

Experimental Protocols

Below are generalized experimental protocols for the extraction and purification of Daphniphyllum alkaloids, which can be adapted and optimized for this compound.

Protocol 1: General Solvent Extraction and Acid-Base Partitioning
  • Preparation of Plant Material: Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude alkaloids.

    • Extract the precipitated alkaloids with chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine and concentrate the fractions enriched with this compound.

    • Further purify the enriched fraction using a preparative HPLC system with a C18 reversed-phase column.

    • Use a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) to achieve final purification.

    • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

Extraction_Workflow A Plant Material (Daphniphyllum macropodum) (Dried and Powdered) B Solvent Extraction (e.g., Methanol) A->B Maceration C Crude Extract B->C D Acid-Base Partitioning C->D Acidification & Basification E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F Gradient Elution G Enriched this compound Fractions F->G H Preparative HPLC G->H Reversed-Phase I Pure this compound H->I

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low this compound Yield Q1 Check Crude Extract Yield Start->Q1 A1 Optimize Extraction: - Finer Grinding - Adjust Solvent Polarity - Increase Time/Temp Q1->A1 Low Q2 Check Alkaloid Fraction Yield Q1->Q2 Adequate A1->Q2 A2 Optimize Acid-Base Partitioning: - Verify pH (2-3 and 9-10) - Address Emulsion Q2->A2 Low Q3 Analyze Chromatographic Fractions Q2->Q3 Adequate A2->Q3 A3 Optimize Chromatography: - Change Solvent System - Use Different Stationary Phase - Check for Degradation Q3->A3 Poor Separation End Improved Yield Q3->End Good Separation A3->End

Caption: A logical approach to troubleshooting low this compound yield.

Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory and by qualified personnel. Safety precautions should be taken when handling chemicals and operating equipment.

Technical Support Center: Optimizing Codaphniphylline Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Codaphniphylline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound for reliable and reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues with this compound in your experiments? This guide provides solutions to common problems related to its stability.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the stock solution or final culture medium.1. Prepare fresh stock solutions: For aqueous-based assays, prepare fresh DMSO stock solutions. Avoid long-term storage of diluted aqueous solutions. 2. Minimize freeze-thaw cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated temperature changes.[1] 3. Protect from light: Store stock solutions and handle experimental setups in a manner that minimizes light exposure. 4. pH considerations: Ensure the pH of your experimental buffer is within a stable range for this compound. Although specific data is limited, many alkaloids exhibit pH-dependent stability. It is advisable to maintain a pH between 6 and 8.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility in aqueous solutions.1. Use a co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, and then dilute it into your aqueous buffer or media.[1] Ensure the final solvent concentration is compatible with your experimental system. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Warm the solution: Gently warm the solution to improve solubility, but avoid high temperatures that could cause degradation.
Variable results in quantitative analysis (e.g., HPLC). Inconsistent sample preparation or degradation during analysis.1. Standardize sample preparation: Follow a consistent and validated protocol for sample extraction and dilution. 2. Control temperature: Use a temperature-controlled autosampler to prevent degradation of samples waiting for injection. 3. Use appropriate mobile phase: Ensure the mobile phase is compatible with this compound and provides good peak shape and resolution. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer is a common starting point for alkaloid analysis.
Loss of compound during storage. Improper storage conditions.1. Solid form: Store this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] 2. In solution: For stock solutions in organic solvents, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If stored at -20°C for over a month, re-testing for efficacy is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For most biological experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Aliquoting the stock solution into single-use vials is highly recommended.

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions is not well-documented. Generally, alkaloids can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh dilutions in aqueous media for each experiment and to use them promptly.

Q5: Are there any known incompatibilities of this compound with common experimental reagents?

A5: There is no specific information on the incompatibilities of this compound. However, as an alkaloid, it may react with strong oxidizing agents or in highly acidic or alkaline conditions. It is advisable to perform small-scale compatibility tests if you plan to use it with novel reagents.

Experimental Protocols & Data

Stability of this compound Stock Solutions

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general storage recommendations based on information for the compound and related alkaloids.[1]

Storage Condition Form Duration Recommendation
-20°CPowderUp to 3 yearsRecommended for long-term storage of the solid compound.
4°CPowderUp to 2 yearsSuitable for short-term storage of the solid compound.
-80°CIn Solvent (e.g., DMSO)Up to 6 monthsOptimal for long-term storage of stock solutions.
-20°CIn Solvent (e.g., DMSO)Up to 1 monthSuitable for short-term storage of stock solutions. Re-examine efficacy if stored longer.
Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a general procedure for preparing this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Prepare Intermediate Dilutions (Optional):

    • Depending on the desired final concentrations, you may prepare intermediate dilutions from the high-concentration stock solution using sterile DMSO.

  • Prepare Final Working Solutions:

    • On the day of the experiment, dilute the stock or intermediate solution in pre-warmed cell culture medium to the final desired concentrations.

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Mix thoroughly by gentle pipetting or inversion.

  • Application to Cells:

    • Add the final working solutions to your cell cultures as per your experimental design.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G A Experiment Shows Inconsistent Results B Check Stock Solution Integrity A->B C Review Experimental Conditions A->C D Prepare Fresh Stock Solution B->D E Aliquot for Single Use B->E F Protect from Light C->F G Control pH of Medium C->G H Check for Precipitation C->H I Re-run Experiment D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for this compound stability.

Potential Signaling Pathway Involvement in Anti-Inflammatory Effects

Based on the known anti-inflammatory activity of extracts from Daphniphyllum calycinum, a plant source of related alkaloids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, iNOS) NFkB_nuc->Inflammation Induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and best practices for overcoming the solubility issues of Codaphniphylline in aqueous solutions. Given its complex, polycyclic alkaloid structure, this compound is inherently lipophilic and exhibits poor water solubility.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. What should I do?

Answer: This is a common issue when diluting a hydrophobic compound from a non-polar solvent into an aqueous medium. The key is to minimize the shock of the solvent change and keep the final concentration of the organic solvent consistent and low.

  • Solution 1: Use a Water-Miscible Co-solvent. Prepare your stock solution in 100% Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] These are less volatile and more water-miscible than solvents like chloroform (B151607) or ethyl acetate. When diluting, add the stock solution dropwise into your vigorously vortexing or stirring aqueous buffer. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.

  • Solution 2: Control the Final Co-solvent Concentration. Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 1% (v/v), and never exceeding a concentration known to affect your specific assay (e.g., cell viability, enzyme activity).

  • Solution 3: Perform Serial Dilutions. Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of your buffer and the organic solvent. This gradual change in solvent polarity can help maintain solubility.

Question 2: My experimental protocol prohibits the use of any organic solvents like DMSO. How can I prepare an aqueous solution of this compound?

Answer: When organic co-solvents are not an option, you can use formulation-based approaches to enhance aqueous solubility.[3][4]

  • Solution 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. See the protocol section for a detailed method.

  • Solution 2: Use of Surfactants. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate this compound in their hydrophobic cores, effectively solubilizing it. The final surfactant concentration must be carefully tested for compatibility with your experimental model.

  • Solution 3: pH Modification (if applicable). As an alkaloid, this compound contains a basic nitrogen atom. If your experimental buffer can tolerate a lower pH, you may be able to protonate this nitrogen, forming a more soluble salt.[3] Test the solubility in a range of acidic buffers (e.g., pH 4.0-6.5). However, be aware that pH changes can affect compound stability and biological activity.

Question 3: I need to prepare a highly concentrated aqueous stock of this compound for my animal studies. What is the best approach?

Answer: For high-concentration in vivo formulations, a combination of methods is often required.

  • Solution: Co-solvent and Surfactant Systems. A common approach is to use a mixture of a biocompatible co-solvent and a surfactant. A typical formulation might include PEG 400 (polyethylene glycol), Solutol® HS 15, or Cremophor® EL. These formulations must be carefully developed and tested for toxicity and stability. It is highly recommended to consult literature for similar compounds or work with a formulation scientist.

Frequently Asked Questions (FAQs)

What are the recommended organic solvents for making a primary stock solution of this compound? Based on supplier data sheets, the best solvents to ensure this compound is fully dissolved are DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For biological experiments, DMSO is the most common and recommended choice for preparing high-concentration primary stocks due to its high solubilizing power and miscibility with aqueous media.[1]

What is the expected aqueous solubility of this compound? While specific quantitative data for this compound's aqueous solubility is not readily available in the literature, as a complex, high molecular weight (469.7 g/mol ) alkaloid, it is expected to be very poorly soluble in water (likely in the low µg/mL range or less).[5]

Will reducing the particle size of my this compound powder help? Yes, reducing particle size through techniques like micronization increases the surface area-to-volume ratio, which can improve the rate of dissolution.[3][6][7] However, it does not increase the compound's intrinsic or equilibrium solubility.[3][6] This technique is most useful when the dissolution rate is the limiting factor but may not be sufficient on its own for achieving high concentrations.

Can I heat the solution to help dissolve this compound? Slight warming can increase the solubility of many compounds. However, this should be done with extreme caution. This compound is a complex natural product, and excessive heat could lead to degradation. If you attempt this, use a carefully controlled water bath at a low temperature (e.g., 37°C) for a short period and always check for compound stability afterward. Another risk is that the compound may precipitate out of solution as it cools to room or experimental temperature.

Data Presentation

Table 1: Properties of Common Co-solvents for Initial Stock Preparation

Co-solventPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations for Biological Assays
DMSO 47.2189Gold standard for primary stocks. Can be toxic to cells at >1% (v/v). Hygroscopic.
Ethanol 24.578.4Biocompatible at low concentrations. More volatile than DMSO. Can affect some enzymes.
PEG 400 12.5>200Low toxicity, often used in vivo. Viscous. Can be a component of final formulations.
Acetone 20.756High solubilizing power but very volatile and generally not used for cell-based assays.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound using a DMSO Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro experiments.

Methodology:

  • Prepare Primary Stock: Weigh out 1 mg of this compound powder and dissolve it in 212.9 µL of 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2]

  • Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM primary stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Prepare Final Working Solution: Vigorously vortex or stir your final aqueous buffer (e.g., PBS or cell culture media). While stirring, add the required volume of the 1 mM stock solution dropwise to the buffer to achieve your final desired concentration (e.g., for a 10 µM solution, add 10 µL of 1 mM stock to 990 µL of buffer).

  • Final Check: Ensure the final DMSO concentration is below the tolerance level for your assay (e.g., 0.1% in this example). Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use an alternative solubilization method.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an organic solvent-free aqueous solution of this compound.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warming slightly may be required to fully dissolve the cyclodextrin.

  • Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution. The amount will depend on the target concentration and the complexation efficiency.

  • Promote Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Using a slurry method is most effective.

  • Remove Undissolved Compound: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the undissolved this compound.

  • Collect and Sterilize: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. For sterile applications, filter the solution through a 0.22 µm syringe filter that has been pre-screened for low protein/compound binding (e.g., a PVDF filter).

  • Determine Concentration: The final concentration of the solubilized this compound must be determined analytically using a method like HPLC-UV or LC-MS.

Visualizations

G cluster_0 cluster_1 cluster_2 start Start: Poor solubility of This compound in aqueous buffer q_solvent Is an organic co-solvent (e.g., DMSO, EtOH) acceptable for your experiment? start->q_solvent p_solvent Protocol 1: Prepare stock in DMSO. Dilute dropwise into buffer. Ensure final [DMSO] < 1%. q_solvent->p_solvent  Yes q_method Choose a solvent-free method q_solvent->q_method No   q_precip Does the compound precipitate upon dilution? p_solvent->q_precip p_lower_conc Success: Use solution. If precipitation occurs, lower the final concentration. q_precip->p_lower_conc  No q_precip->q_method Yes   p_cyclo Protocol 2: Use Cyclodextrin (e.g., HP-β-CD) complexation. q_method->p_cyclo p_surfactant Use Surfactants (e.g., Tween, Pluronic) to form micelles. q_method->p_surfactant p_ph Adjust pH to acidic range to form a more soluble salt (assay dependent). q_method->p_ph

Caption: Decision workflow for selecting a this compound solubilization strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential pitfalls of in vivo studies involving Codaphniphylline and related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in this compound in vivo research?

A1: Based on studies of related Daphniphyllum alkaloids, the main challenges include potential hepatotoxicity, general cytotoxicity at higher doses, and poor bioavailability due to low aqueous solubility. Researchers should prioritize preliminary studies to assess these factors.

Q2: Is there any known toxicity associated with this compound?

Q3: How can I improve the bioavailability of this compound for in vivo administration?

A3: this compound is soluble in organic solvents like DMSO, chloroform, and acetone, which suggests poor water solubility. To enhance bioavailability for oral or parenteral administration, consider the following formulation strategies:

  • Co-solvent systems: Use a mixture of a primary solvent (like DMSO or ethanol) and a vehicle tolerated in vivo (like saline or polyethylene (B3416737) glycol), ensuring the final concentration of the organic solvent is low and non-toxic.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the absorption of poorly soluble compounds.

  • Particle size reduction: Micronization or nanonization can increase the dissolution rate of the compound.

Q4: What are the expected biological activities of Codaphniphyllum alkaloids?

A4: Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects[2]. Several alkaloids from this family have shown cytotoxic activity against various cancer cell lines[3].

Troubleshooting Guides

Problem 1: Unexpected Animal Toxicity or Mortality

Possible Cause: The dose of this compound administered may be too high, leading to acute toxicity. As observed with related alkaloids, hepatotoxicity is a primary concern[1].

Troubleshooting Steps:

  • Cease Dosing Immediately: If unexpected toxicity is observed, stop administration of the compound.

  • Conduct a Dose-Ranging Study: Perform a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD).

  • Monitor for Hepatotoxicity:

    • Collect blood samples to measure liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Perform histological analysis of the liver tissue to look for signs of damage, such as necrosis or inflammatory infiltrates[1].

  • Evaluate General Toxicity: Observe animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered organ function.

Problem 2: Lack of Efficacy or High Variability in Results

Possible Cause: Poor bioavailability of this compound due to its low aqueous solubility can lead to insufficient exposure and inconsistent absorption.

Troubleshooting Steps:

  • Verify Formulation: Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended.

  • Optimize Formulation: If using a simple suspension, consider the formulation strategies mentioned in FAQ 3 to improve solubility and absorption.

  • Conduct Pharmacokinetic (PK) Studies: Perform a preliminary PK study to determine key parameters like Cmax, Tmax, and bioavailability. This will help correlate the dose administered with the actual systemic exposure.

  • Consider Alternative Routes of Administration: If oral bioavailability is very low, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the study's objective.

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following tables summarize available data for related Daphniphyllum alkaloids to provide a general reference.

Table 1: Toxicity of a Related Daphniphyllum Alkaloid Extract

Compound/ExtractAnimal ModelLD50Observed ToxicityReference
Total Alkaloid Extract from Daphniphyllum calycinumMice812 mg/kgHepatic injuries, focal cell necrosis, inflammatory infiltrate.[1]

Table 2: In Vitro Cytotoxicity of a Related Daphniphyllum Alkaloid

CompoundCell LineIC50Reference
Daphnioldhanol AHela31.9 µM[3]

Experimental Protocols

Protocol 1: Assessment of Acute Hepatotoxicity in Mice

  • Animal Model: Male Kunming mice (18-22 g).

  • Compound Administration: Administer this compound or the vehicle control to different groups of mice via the intended route of administration (e.g., oral gavage). Use a range of doses based on a preliminary dose-finding study.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality for at least 24 hours.

  • Blood Collection: After the observation period, collect blood samples via cardiac puncture for biochemical analysis of ALT and AST levels.

  • Histopathology: Euthanize the animals and collect the liver. Fix the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections for any pathological changes.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

  • Initial Solubilization: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent such as DMSO.

  • Vehicle Preparation: Prepare the final dosing vehicle. A common example is a mixture of DMSO, PEG400, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to avoid solvent toxicity.

  • Final Formulation: Slowly add the this compound solution from step 1 to the vehicle from step 2 while vortexing to ensure complete dissolution and prevent precipitation.

  • Administration: Administer the final formulation to the animals at the desired dose. Always include a vehicle control group in the experiment.

Visualizations

ToxicityTroubleshooting start Unexpected Animal Toxicity or Mortality Observed stop_dosing Cease Dosing Immediately start->stop_dosing dose_ranging Conduct Dose-Ranging Study to Determine MTD stop_dosing->dose_ranging monitor_liver Monitor for Hepatotoxicity (ALT, AST, Histology) dose_ranging->monitor_liver general_toxicity Assess General Toxicity (Weight, Behavior) dose_ranging->general_toxicity adjust_dose Adjust Dose Based on MTD and Toxicity Profile monitor_liver->adjust_dose general_toxicity->adjust_dose BioavailabilityTroubleshooting start Lack of Efficacy or High Variability in Results verify_formulation Verify Formulation (Homogeneity, Dissolution) start->verify_formulation optimize_formulation Optimize Formulation (Co-solvents, Lipids, etc.) verify_formulation->optimize_formulation If issues found pk_study Conduct Pharmacokinetic Study optimize_formulation->pk_study alt_route Consider Alternative Administration Route pk_study->alt_route If oral BA is poor correlate_exposure Correlate Exposure with Efficacy pk_study->correlate_exposure PotentialToxicityPathways This compound This compound (High Dose) Liver Liver This compound->Liver CellularTargets Other Cellular Targets This compound->CellularTargets Metabolism Metabolic Activation (Potential Reactive Metabolites) Liver->Metabolism Hepatocyte Hepatocyte Injury Metabolism->Hepatocyte ALT_AST Increased ALT/AST Hepatocyte->ALT_AST Cytotoxicity General Cytotoxicity CellularTargets->Cytotoxicity

References

refining analytical methods for Codaphniphylline detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Codaphniphylline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: What is a reliable method for extracting this compound from plant material?

A1: A common and effective method for extracting Daphniphyllum alkaloids, including this compound, from plant material is a solid-liquid extraction followed by an acid-base liquid-liquid extraction. The dried and powdered plant material is first macerated in an organic solvent like methanol (B129727) or ethanol. The resulting extract is then acidified to protonate the alkaloids, making them water-soluble. This allows for the removal of non-polar impurities by washing with a non-polar solvent. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in an organic solvent again, into which they are then extracted.

Q2: My extraction recovery for this compound is consistently low. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete initial extraction: Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or consider using techniques like ultrasonication or soxhlet extraction to improve efficiency.

  • Incorrect pH adjustment: The pH of the aqueous solutions during the acid-base extraction is critical. Use a calibrated pH meter to ensure the pH is sufficiently low (around 2-3) during the acidic phase and sufficiently high (around 9-10) during the basic phase.

  • Emulsion formation: Emulsions can form during liquid-liquid extraction, trapping the analyte. To break emulsions, you can try adding a small amount of brine, gentle centrifugation, or passing the mixture through a filter aid like celite.

  • Analyte degradation: this compound may be susceptible to degradation under harsh pH conditions or prolonged exposure to light and high temperatures. Work quickly and use amber glassware to protect the sample from light.

Chromatographic Analysis (HPLC/LC-MS)

Q3: I am observing poor peak shape (e.g., tailing, fronting) for this compound in my HPLC analysis. How can I improve it?

A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Check mobile phase pH: The pH of the mobile phase can significantly impact the ionization state of the basic nitrogen in this compound. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., 3-4) using a buffer like ammonium (B1175870) formate (B1220265) or formic acid can help to ensure consistent protonation and reduce peak tailing.

  • Use a suitable column: A high-purity silica-based C18 column is a good starting point. If tailing persists, consider a column with end-capping or a different stationary phase chemistry.

  • Optimize mobile phase composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve a good peak shape and resolution from other matrix components.

  • Sample solvent effects: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.

Q4: I am not able to achieve a good separation between this compound and other co-eluting peaks. What can I do?

A4: Improving resolution requires optimizing several chromatographic parameters:

  • Modify the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size (for higher efficiency) can provide the necessary selectivity.

  • Adjust the temperature: Operating the column at a slightly elevated temperature can improve efficiency and alter selectivity, but be mindful of analyte stability.

Mass Spectrometry (MS) Detection

Q5: I am having trouble with the sensitivity of my LC-MS/MS method for this compound. How can I enhance the signal?

A5: Low sensitivity in LC-MS/MS can be due to several factors from the ion source to the detector.

  • Optimize ion source parameters: The electrospray ionization (ESI) source parameters, such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), should be optimized specifically for this compound.

  • Select appropriate precursor and product ions: Based on the fragmentation pattern of this compound, select the most abundant and stable precursor ion ([M+H]+) and a few characteristic product ions for Multiple Reaction Monitoring (MRM).

  • Optimize collision energy: The collision energy for each MRM transition needs to be optimized to maximize the abundance of the product ions.

  • Improve sample clean-up: Matrix components can suppress the ionization of the target analyte. A more rigorous sample preparation procedure to remove interfering substances can significantly improve sensitivity.

Q6: What are the expected fragmentation patterns for this compound in positive ion ESI-MS/MS?

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of Daphniphyllum alkaloids using chromatographic methods. These values are representative and should be experimentally verified for a specific this compound method.

Table 1: Typical HPLC-UV Method Parameters and Performance

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Detection Wavelength210-230 nm
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ)0.5 - 5.0 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: Typical LC-MS/MS Method Parameters and Performance

ParameterValue
ColumnUPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate0.3 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ)0.05 - 2.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Proposed Protocol for Extraction of this compound from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Maceration: Weigh 10 g of the powdered plant material and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the crude extract in 50 mL of 2% hydrochloric acid.

  • Defatting: Extract the acidic solution three times with 50 mL of dichloromethane (B109758) to remove non-polar compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium hydroxide (B78521) solution.

  • Final Extraction: Extract the basic aqueous solution three times with 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Proposed Protocol for LC-MS/MS Analysis of this compound

  • Standard and Sample Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution. Dissolve the extracted samples in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as collision energies, need to be determined by infusing a pure standard of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Acidification Acidification (2% HCl) Concentration->Acidification Defatting Liquid-Liquid Extraction (vs. Dichloromethane) Acidification->Defatting Basification Basification (NaOH) Defatting->Basification FinalExtraction Liquid-Liquid Extraction (vs. Dichloromethane) Basification->FinalExtraction FinalConcentration Final Concentration FinalExtraction->FinalConcentration LCMS LC-MS/MS Analysis FinalConcentration->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Troubleshooting_Peak_Tailing cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Evaluation Start Poor Peak Shape (Tailing) CheckMobilePhase Check Mobile Phase pH Start->CheckMobilePhase OptimizeGradient Optimize Gradient Start->OptimizeGradient CheckColumn Evaluate Column Start->CheckColumn CheckSampleSolvent Check Sample Solvent Start->CheckSampleSolvent AdjustpH Adjust pH (e.g., add formic acid) CheckMobilePhase->AdjustpH ChangeSolvent Change Organic Solvent (ACN vs. MeOH) CheckMobilePhase->ChangeSolvent ImprovedPeak Improved Peak Shape OptimizeGradient->ImprovedPeak UseEndcapped Use End-capped Column CheckColumn->UseEndcapped ChangeStationaryPhase Change Stationary Phase CheckColumn->ChangeStationaryPhase CheckSampleSolvent->ImprovedPeak AdjustpH->ImprovedPeak ChangeSolvent->ImprovedPeak UseEndcapped->ImprovedPeak ChangeStationaryPhase->ImprovedPeak

Technical Support Center: Troubleshooting Codaphniphylline Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Codaphniphylline in cell culture media. As specific stability data for this compound is limited in public literature, this guide is based on the general principles of handling complex alkaloids and small molecules in experimental cell culture settings.

Frequently Asked Questions (FAQs)

Q1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What are the potential causes?

A1: A decrease in the biological activity of this compound over time is likely due to its degradation or loss from the cell culture medium. Several factors could be responsible, including:

  • Chemical Degradation: The compound may be inherently unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photodegradation.[1][2]

  • Adsorption to Labware: this compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[1]

  • Cellular Metabolism: The cells in your culture could be metabolizing the compound into inactive forms.[1]

  • Precipitation: The solubility of this compound in the cell culture medium might be limited, causing it to precipitate out of the solution over time.[1]

Q2: What are the most common chemical degradation pathways for alkaloids like this compound in cell culture media?

A2: While specific pathways for this compound are not well-documented, alkaloids, in general, can be susceptible to:

  • Hydrolysis: The cleavage of chemical bonds by water. Functional groups like esters and amides, if present in the structure of this compound, are particularly prone to hydrolysis.[1][2]

  • Oxidation: The loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals in the medium.[1][2] This is a common degradation pathway for complex alkaloids.[3]

  • Photolysis: Degradation caused by exposure to light, especially UV light from biosafety cabinet lamps or even ambient laboratory light.[1][2]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: The most direct way to assess the stability of this compound is to measure its concentration in the cell culture medium over the time course of your experiment. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Q4: What are the recommended storage conditions for a this compound stock solution?

A4: To minimize degradation, stock solutions of this compound should be prepared in a suitable solvent like high-purity DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.
The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1] Run a vehicle control (media with solvent only) to assess solvent toxicity.
Decreased compound activity over the course of a multi-day experiment. Degradation in the media at 37°C.Replenish the cell culture media with freshly prepared this compound every 24 to 48 hours to maintain a consistent concentration.[2]
Photodegradation from laboratory light.Minimize the exposure of your plates and stock solutions to light.[2] Work quickly in the biosafety cabinet and keep the light off when not necessary. Consider using amber-colored tubes or wrapping them in foil.[2]
pH shift in the culture medium due to cell metabolism.Monitor the pH of your cell culture medium throughout the experiment. If a significant pH shift is observed, consider using a medium with a stronger buffering capacity or more frequent media changes.[2]
High variability in results between replicates. Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing.[4]
Incomplete solubilization of the compound.Confirm the complete dissolution of this compound in the stock solution and the final culture medium.[4]
Adsorption of the compound to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[4]
Unexpected peaks in HPLC or LC-MS analysis that increase over time. Oxidative degradation.Prepare solutions fresh before use. If solutions must be stored, consider purging the vial with an inert gas like nitrogen or argon before sealing.[2]
Hydrolysis.Verify the pH of your buffers and cell culture media. The stability of many compounds is pH-dependent.[2]
Contamination of solvents or buffers with trace metals or other impurities.Use high-purity, HPLC-grade solvents and sterile, high-quality buffers.[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.

Methodology:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired cell culture medium (e.g., DMEM with 10% FBS) at the final experimental concentration.

  • Incubation: Aliquot the working solution into sterile, low-protein-binding tubes. Incubate the tubes at 37°C in a CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time 0 sample represents the initial concentration.

  • Sample Processing: At each time point, immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to HPLC vials for analysis. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS/MS method.[4]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

Protocol 2: Evaluating pH-Dependent Stability of this compound

Objective: To assess the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).

  • Incubation: Add this compound to each buffer to the final desired concentration. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sample Collection and Analysis: Collect samples at various time points and analyze the concentration of this compound using HPLC or LC-MS/MS as described in Protocol 1.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH to determine the optimal pH range for stability.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling process Sample Processing (e.g., Acetonitrile Precipitation) sampling->process hplc HPLC or LC-MS/MS Analysis process->hplc calc Calculate % Compound Remaining hplc->calc plot Plot Stability Curve calc->plot

Caption: Experimental workflow for assessing this compound stability in cell culture media.

G cluster_degradation Potential Degradation Pathways cluster_loss Potential Loss Mechanisms This compound This compound (Active Compound) Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis Chemical Degradation Oxidation Oxidation (e.g., reaction with O2, metals) This compound->Oxidation Chemical Degradation Photolysis Photolysis (light-induced degradation) This compound->Photolysis Chemical Degradation Metabolism Cellular Metabolism This compound->Metabolism Physical/Biological Loss Adsorption Adsorption to Plasticware This compound->Adsorption Physical/Biological Loss Degraded_Products Inactive Degradation Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photolysis->Degraded_Products Lost_Compound Loss of Available Compound Metabolism->Lost_Compound Adsorption->Lost_Compound

References

Technical Support Center: Enhancing the Bioavailability of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Codaphniphylline. Given the limited specific data on this compound, this guide draws upon established strategies for improving the bioavailability of other complex natural products, particularly alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

While specific data for this compound is scarce, alkaloids, a class of naturally occurring chemical compounds, often exhibit poor oral bioavailability due to several factors. These can include poor aqueous solubility, low permeability across the intestinal epithelium, and extensive first-pass metabolism in the liver.[1][2] Many natural products, especially large and hydrophobic compounds like alkaloids, face these challenges.[1]

Q2: What initial steps should I take to investigate the bioavailability of this compound?

A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values and its lipophilicity (LogP).[3][4] Subsequently, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers can provide initial insights into its permeability.[5][6]

Q3: What are the most common formulation strategies to enhance the bioavailability of alkaloids like this compound?

Several formulation strategies can be employed to improve the bioavailability of alkaloids:

  • Salt Formation: Converting the alkaloid into a salt form can significantly increase its aqueous solubility.[7]

  • Lipid-Based Formulations: Incorporating the compound into liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and absorption.[7][8]

  • Amorphous Solid Dispersions: Creating a dispersion of the crystalline drug in a polymer matrix can improve its dissolution rate and solubility.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can lead to a higher dissolution rate.[9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, thereby increasing their solubility in water.[7]

Q4: How can I assess the metabolic stability of this compound?

In vitro metabolism studies using liver microsomes are a standard method to evaluate the metabolic stability of a compound.[10][11][12] These studies can help identify the primary metabolic pathways and the enzymes involved, such as cytochrome P450s.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioavailability enhancement experiments for complex natural products like this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the compound in its crystalline form.1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area. 2. Formulation Approaches: Prepare an amorphous solid dispersion or a lipid-based formulation. 3. pH Modification: Evaluate the effect of pH on solubility and consider using buffers in the dissolution medium.
High variability in permeability results from Caco-2 cell assays. 1. Inconsistent Caco-2 cell monolayer integrity. 2. Efflux transporter activity (e.g., P-glycoprotein). 3. Low analytical sensitivity for quantifying the permeated compound.1. Verify Monolayer Integrity: Regularly measure transepithelial electrical resistance (TEER) and Lucifer yellow permeability. 2. Investigate Efflux: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Consider co-administration with a known P-gp inhibitor. 3. Optimize Analytical Method: Develop a sensitive and validated analytical method, such as HPLC-MS/MS, for accurate quantification.[13]
Poor correlation between in vitro dissolution and in vivo absorption. 1. Significant first-pass metabolism. 2. Instability of the compound in the gastrointestinal tract. 3. Food effects influencing absorption.1. Assess Metabolic Stability: Perform in vitro metabolism studies using liver microsomes.[10] 2. Evaluate GI Stability: Incubate the compound in simulated gastric and intestinal fluids to assess its chemical stability. 3. Conduct in vivo studies in fasted and fed states to understand the impact of food on bioavailability.
Low and variable plasma concentrations in animal pharmacokinetic studies. 1. Poor absorption from the gastrointestinal tract. 2. Rapid metabolism and clearance. 3. Issues with the formulation administered to the animals.1. Re-evaluate Formulation: If a simple suspension was used, consider a solubilizing formulation such as a lipid-based system or a solid dispersion.[14] 2. Investigate Metabolism: Analyze plasma and urine for major metabolites to understand the clearance pathways. 3. Refine Dosing and Sampling: Ensure accurate dosing and optimize the blood sampling time points to capture the peak plasma concentration (Cmax) and the area under the curve (AUC).

Experimental Protocols

Below are generalized protocols for key experiments. These should be optimized for the specific properties of this compound.

Protocol 1: In Vitro Dissolution Testing

Objective: To determine the dissolution rate of different this compound formulations.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Temperature: Maintain the medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 50 or 75 RPM.

  • Procedure:

    • Place a known amount of the this compound formulation into the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).[15][16][17]

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At specified time intervals, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and collect samples from the apical chamber.

  • Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Methodology:

  • Animals: Use male Sprague-Dawley rats (or another appropriate rodent model).

  • Formulation: Prepare a suitable oral formulation of this compound (e.g., a solution, suspension, or lipid-based formulation).

  • Dosing: Administer a single oral dose of the formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) using appropriate software.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Example of In Vitro Dissolution Data for Different this compound Formulations

Time (min)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
515.2 ± 2.135.8 ± 3.545.1 ± 4.2
1530.5 ± 3.460.1 ± 5.175.3 ± 6.8
3045.8 ± 4.285.3 ± 6.992.4 ± 7.1
6060.1 ± 5.591.2 ± 7.295.6 ± 7.5
12072.3 ± 6.893.5 ± 7.896.8 ± 7.9

Table 2: Example of Caco-2 Permeability Data for this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound0.5 ± 0.12.5 ± 0.45.0
Propranolol (High Permeability Control)25.2 ± 2.824.8 ± 3.10.98
Atenolol (Low Permeability Control)0.2 ± 0.050.3 ± 0.071.5

Table 3: Example of Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension55 ± 122.0275 ± 65100
Solid Dispersion185 ± 451.0980 ± 150356
Lipid-Based Formulation250 ± 600.51250 ± 210455

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization Formulation\nDevelopment Formulation Development Physicochemical\nCharacterization->Formulation\nDevelopment Dissolution\nTesting Dissolution Testing Formulation\nDevelopment->Dissolution\nTesting Permeability\nAssay (Caco-2) Permeability Assay (Caco-2) Dissolution\nTesting->Permeability\nAssay (Caco-2) Animal\nPharmacokinetic\nStudy Animal Pharmacokinetic Study Permeability\nAssay (Caco-2)->Animal\nPharmacokinetic\nStudy Data\nAnalysis Data Analysis Animal\nPharmacokinetic\nStudy->Data\nAnalysis Lead Formulation\nSelection Lead Formulation Selection Data\nAnalysis->Lead Formulation\nSelection

Caption: A generalized workflow for enhancing the bioavailability of a compound.

Logical Relationship of Bioavailability Factors

bioavailability_factors Bioavailability Bioavailability Absorption Absorption Absorption->Bioavailability Metabolism Metabolism Metabolism->Bioavailability Solubility Solubility Solubility->Absorption Permeability Permeability Permeability->Absorption Formulation Formulation Formulation->Solubility Formulation->Permeability First-Pass Effect First-Pass Effect First-Pass Effect->Metabolism

Caption: Key factors influencing the oral bioavailability of a drug.

References

Technical Support Center: Addressing Toxicity Concerns of Codaphniphylline in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Codaphniphylline is a novel compound, and specific toxicological data is limited. The following information is based on general principles of preclinical toxicology and data from structurally related Daphniphyllum alkaloids, such as Deoxycalyciphylline B.[1][2][3] This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace rigorous, compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with Daphniphyllum alkaloids in preclinical models?

A1: Based on studies of related compounds, the primary toxicity concern is potential hepatotoxicity.[1][2][3] In vivo studies on Deoxycalyciphylline B, an alkaloid from Daphniphyllum calycinum, have shown dose-dependent increases in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of liver damage.[1][2] Histopathological analysis revealed inflammatory infiltrates and cell necrosis in the liver.[1][2] Additionally, some Daphniphyllum alkaloids have demonstrated moderate cytotoxic activity against certain cell lines in vitro.[4]

Q2: What initial in vitro assays are recommended to screen for this compound toxicity?

A2: A tiered approach is recommended. Start with in vitro cytotoxicity assays on relevant cell lines (e.g., HepG2 for hepatotoxicity). Commonly used assays include:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure lactate (B86563) dehydrogenase leakage, which indicates compromised cell membrane integrity.[5][6] These assays provide initial data on the concentration range at which this compound may induce cell death.

Q3: If in vitro cytotoxicity is observed, what are the recommended next steps?

A3: If significant cytotoxicity is observed, it is crucial to determine the mode of cell death (apoptosis vs. necrosis) using assays like caspase activity assays or flow cytometry with Annexin V/Propidium Iodide staining. Subsequently, in vivo studies in rodent models are necessary to understand the systemic toxicity and identify target organs.[7]

Q4: What are the key considerations for designing an in vivo acute toxicity study for this compound?

A4: Acute oral toxicity studies should be designed following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11] Key considerations include:

  • Animal Model: Typically, rodents (rats or mice) are used.[12]

  • Dose Levels: A range of doses should be selected to identify a dose-response relationship and determine the LD50 (median lethal dose) or the No Observed Adverse Effect Level (NOAEL).[13]

  • Route of Administration: This should be relevant to the intended clinical application.[12]

  • Observations: Comprehensive monitoring of clinical signs, body weight changes, and, upon termination, gross pathology and histopathology of key organs are essential.[8]

Q5: Which biomarkers should be monitored in preclinical models to assess this compound-induced hepatotoxicity?

A5: Key serum biomarkers for hepatotoxicity include:

  • Alanine aminotransferase (ALT)[1][14]

  • Aspartate aminotransferase (AST)[1][14]

  • Alkaline phosphatase (ALP)[15]

  • Total bilirubin[15] Histopathological examination of liver tissue is the gold standard for confirming and characterizing liver injury.[16]

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate if edge effects are suspected.[17]
Low signal or no dose-response in MTT assay Insufficient cell number, compromised metabolic activity, incorrect wavelength reading.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the plate reader settings and filter wavelength (typically 570 nm).
High background in LDH assay Cell lysis due to rough handling, contamination, or inherent LDH activity in serum.Handle cells gently during media changes and compound addition. Use heat-inactivated serum in the culture medium. Include a "no-cell" control to measure background LDH activity.[18]
Compound precipitation in culture media Poor solubility of this compound.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.
In Vivo Hepatotoxicity Studies
Issue Potential Cause Troubleshooting Steps
No significant elevation in liver enzymes despite suspected toxicity Timing of blood collection, rapid clearance of the compound, adaptation.Conduct a time-course study to determine the peak of enzyme release. Assess the pharmacokinetic profile of this compound. Consider that the liver may adapt to low-level insults.
High inter-animal variability in biomarker levels Genetic variability in the animal strain, inconsistent dosing, underlying health issues.Use a well-characterized, outbred or inbred animal strain. Ensure accurate and consistent dose administration. Acclimatize animals properly and monitor for any signs of illness before the study begins.
Discrepancy between biomarker data and histopathology Biomarkers may indicate functional changes before structural damage is evident, or vice-versa. The type of liver injury (e.g., cholestatic vs. hepatocellular) may not be fully reflected by standard enzymes.Correlate biomarker data with detailed histopathological analysis. Consider using additional, more specific biomarkers of liver injury if available.

Quantitative Data Summary

The following data is hypothetical and based on findings for the related compound Deoxycalyciphylline B for illustrative purposes.

Table 1: In Vitro Cytotoxicity of this compound on HepG2 Cells (48h exposure)

Concentration (µM)Cell Viability (MTT Assay, % of control)LDH Release (% of max)
198 ± 4.25 ± 1.5
1085 ± 6.115 ± 2.8
5052 ± 5.548 ± 4.1
10021 ± 3.982 ± 5.9

Table 2: Serum Biomarkers in Rats Following a Single Oral Dose of this compound

Dose (mg/kg)ALT (U/L) at 24hAST (U/L) at 24h
Vehicle Control45 ± 8110 ± 15
5060 ± 12150 ± 25
150250 ± 45 480 ± 60
300580 ± 90 1100 ± 150
*Data are presented as mean ± SD. **p < 0.01 compared to vehicle control.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include wells for:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer)

    • Background control (medium only)

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: ((Experimental - Spontaneous) / (Maximum - Spontaneous)) * 100.[6][18][19]

In Vivo Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
  • Animals: Use healthy, young adult female Wistar rats, nulliparous and non-pregnant. Acclimatize the animals for at least 5 days.

  • Housing: House the animals in appropriate conditions with controlled temperature, humidity, and a 12h light/dark cycle. Provide standard pellet diet and water ad libitum.

  • Dosing: Administer this compound orally by gavage. Start with a dose of 300 mg/kg to a group of 3 animals.

  • Observations: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Record body weight before dosing and on days 7 and 14.

  • Endpoint: If mortality is observed in 2 out of 3 animals, the study is terminated, and the LD50 is considered to be in that dose range. If no mortality or one animal dies, proceed to a higher or lower dose with another group of 3 animals as per the OECD 423 guideline flowchart.

  • Pathology: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study). Preserve key organs, especially the liver, in 10% neutral buffered formalin for histopathological examination.

Visualizations

Signaling Pathways and Experimental Workflows

Drug_Induced_Liver_Injury cluster_Initiation Initiation Phase cluster_Signaling Signaling Cascade cluster_Outcome Cellular Outcome This compound This compound (or its metabolite) Mitochondria Mitochondrial Stress This compound->Mitochondria Direct Effect JNK JNK Pathway Activation ROS ↑ ROS Production Mitochondria->ROS ROS->JNK Nrf2 Nrf2 Pathway (Adaptive Response) ROS->Nrf2 Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis JNK->Necrosis Adaptation Cellular Adaptation and Survival Nrf2->Adaptation

Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

In_Vitro_Toxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture (e.g., HepG2) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh analysis Data Analysis (IC50 Calculation) mtt->analysis ldh->analysis end End: Toxicity Profile analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Logical_Troubleshooting start High Variability in Assay? q1 Consistent Pipetting? start->q1 Yes end Issue Resolved start->end No s1 Action: Re-train on pipetting technique, use calibrated pipettes. q1->s1 No q2 Homogenous Cell Suspension? q1->q2 Yes s1->q2 s2 Action: Ensure proper mixing before seeding. q2->s2 No q3 Edge Effects Observed? q2->q3 Yes s2->q3 s3 Action: Avoid using outer wells of the plate. q3->s3 Yes q3->end No s3->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Codaphniphylline and Other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from anticancer to neuroprotective effects. This guide provides a comparative overview of the biological activities of Codaphniphylline and other notable Daphniphyllum alkaloids, supported by available experimental data.

Executive Summary

Daphniphyllum alkaloids exhibit a broad spectrum of biological activities, with cytotoxicity against various cancer cell lines being the most extensively studied. Several alkaloids, including daphnezomine W and daphnioldhanol A, have demonstrated moderate to weak cytotoxic effects. Beyond cytotoxicity, these alkaloids have also been investigated for their anti-inflammatory, antioxidant, vasorelaxant, and neuroprotective properties.

A significant challenge in compiling this comparative guide is the limited availability of specific biological activity data for this compound. While its structural similarity to other bioactive Daphniphyllum alkaloids suggests it may possess comparable activities, there is a notable absence of published experimental data on its specific cytotoxic, anti-inflammatory, or neuroprotective effects. Therefore, this guide will focus on presenting the available data for other well-characterized Daphniphyllum alkaloids to provide a framework for understanding the potential activities of this class of compounds. Further experimental validation is crucial to ascertain the specific biological profile of this compound.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the quantitative data available for the biological activities of various Daphniphyllum alkaloids.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids Against Human Cancer Cell Lines (IC₅₀ values in µM)
AlkaloidHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)MGC-803 (Gastric Cancer)COLO-205 (Colon Cancer)P-388 (Leukemia)SGC-7901 (Gastric Cancer)
Daphnioldhanol A31.9[1][2]------
Daphnezomine W16.0 (µg/mL)[2][3]------
A daphnezomine L-type alkaloid3.89[2]------
Daphnicyclidin M-----5.722.4
Daphnicyclidin N-----6.525.6
Macropodumine C-----10.3-
Daphnicyclidin A-----13.8-

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher cytotoxic activity. Values for Daphnezomine W are in µg/mL.

Table 2: Other Biological Activities of Daphniphyllum Alkaloids
Biological ActivityAlkaloid(s)Experimental ModelObserved EffectReference
Anti-inflammatory Daphniphyllum calycinum extractLPS-induced RAW264.7 macrophagesInhibition of NO, TNF-α, IL-1β, and IL-10 release[4]
Antioxidant General Daphniphyllum alkaloidsIn vitro assays (e.g., DPPH)Radical scavenging activity[5][6]
Vasorelaxant General Daphniphyllum alkaloidsIsolated rat aortic ringsRelaxation of pre-contracted aortic rings[5][6]
Neuroprotective General alkaloids (potential for Daphniphyllum)Various in vitro and in vivo modelsProtection against neuronal damage[7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of Daphniphyllum alkaloids.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indicator of nitric oxide (NO) production by macrophages, a key process in inflammation.[16][17][18][19][20]

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test alkaloid.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Nitrite Concentration Calculation: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite levels in the presence of the alkaloid indicates anti-inflammatory activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[21][22][23][24][25]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test alkaloid are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Vasorelaxant Effect: Isolated Aortic Ring Assay

This ex vivo method assesses the ability of a compound to relax pre-contracted blood vessels.[26][27][28][29][30]

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings.

  • Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

  • Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the organ bath.

  • Measurement of Relaxation: The changes in tension are recorded using an isometric force transducer. The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways and Mechanisms of Action

The biological activities of Daphniphyllum alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathway

Daphniphyllum alkaloids may exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS). The inhibition of this pathway would lead to a reduction in the production of these inflammatory mediators.

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Inflammation Inflammation ProInflammatory_Genes->Inflammation leads to Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum_Alkaloids->IKK inhibits

Putative Anti-inflammatory Pathway of Daphniphyllum Alkaloids.
Antioxidant and Cytoprotective Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Some natural compounds, including alkaloids, have been shown to activate this pathway, thereby enhancing the cell's defense against oxidative damage.

antioxidant_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum_Alkaloids->Keap1 may interact with

Potential Nrf2-Mediated Antioxidant Pathway of Daphniphyllum Alkaloids.

Experimental Workflow for Bioactivity Screening

A systematic approach is essential for the efficient screening and characterization of the biological activities of novel compounds like this compound.

experimental_workflow Start Start: This compound and other Daphniphyllum Alkaloids Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Start->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH Assay) Start->Antioxidant Neuroprotection Neuroprotection Assays Start->Neuroprotection Dose_Response Dose-Response and IC₅₀ Determination Cytotoxicity->Dose_Response Anti_inflammatory->Dose_Response Antioxidant->Dose_Response Neuroprotection->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism Lead_Identification Lead Compound Identification Mechanism->Lead_Identification

References

Cross-Validation of Codaphniphylline's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Cytotoxic and Apoptotic Effects of Daphniphyllum Alkaloids

The natural product Codaphniphylline, a member of the complex Daphniphyllum alkaloid family, has garnered interest for its potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxic effects of this compound and related Daphniphyllum alkaloids across various cancer cell lines. While specific data for this compound is limited, this guide draws upon available research on structurally similar compounds to offer a broader understanding of their therapeutic potential and mechanisms of action.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic effects of several Daphniphyllum alkaloids have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized in the table below. These values highlight the varying degrees of cytotoxicity exhibited by different alkaloids and their selectivity towards specific cancer cell types.

AlkaloidCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1][2]
MCF-7> 76[2]
A549> 76[2]
MGC-803> 76[2]
COLO-205> 76[2]
Daphnezomine WHeLa16.0 (µg/mL)[3][4]
Unnamed AlkaloidHeLa~3.89[5]
Dcalycinumine ANasopharyngeal Carcinoma CellsNot Specified[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The IC50 value for Daphnezomine W is reported in µg/mL.

Mechanism of Action: Induction of Apoptosis

Preliminary evidence suggests that the primary mechanism by which Daphniphyllum alkaloids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Studies on dcalycinumine A have shown its ability to promote apoptosis in nasopharyngeal cancer cells.[5] However, the precise signaling pathways triggered by this compound and other Daphniphyllum alkaloids to initiate apoptosis remain an active area of investigation.

Further research is required to elucidate the specific molecular targets and signaling cascades involved in Daphniphyllum alkaloid-induced apoptosis. Understanding these pathways is crucial for the development of targeted cancer therapies with improved efficacy and reduced side effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and apoptotic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key apoptosis-regulating proteins.

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspases, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

experimental_workflow cluster_mtt MTT Assay Workflow cluster_annexin Annexin V Staining Workflow cluster_western Western Blot Workflow mtt_s1 Seed Cells mtt_s2 Treat with Compound mtt_s1->mtt_s2 mtt_s3 Incubate mtt_s2->mtt_s3 mtt_s4 Add MTT Reagent mtt_s3->mtt_s4 mtt_s5 Solubilize Formazan mtt_s4->mtt_s5 mtt_s6 Measure Absorbance mtt_s5->mtt_s6 ann_s1 Treat Cells ann_s2 Harvest Cells ann_s1->ann_s2 ann_s3 Resuspend in Binding Buffer ann_s2->ann_s3 ann_s4 Stain with Annexin V & PI/DAPI ann_s3->ann_s4 ann_s5 Incubate ann_s4->ann_s5 ann_s6 Analyze by Flow Cytometry ann_s5->ann_s6 wb_s1 Protein Extraction wb_s2 Quantification wb_s1->wb_s2 wb_s3 SDS-PAGE wb_s2->wb_s3 wb_s4 Transfer to Membrane wb_s3->wb_s4 wb_s5 Blocking wb_s4->wb_s5 wb_s6 Antibody Incubation wb_s5->wb_s6 wb_s7 Detection wb_s6->wb_s7 wb_s8 Analysis wb_s7->wb_s8

Caption: General workflows for MTT, Annexin V, and Western Blot assays.

Future Directions

The promising cytotoxic and apoptotic activities of Daphniphyllum alkaloids warrant further investigation. Future studies should focus on:

  • Comprehensive Screening: Evaluating the cytotoxicity of a wider range of Daphniphyllum alkaloids, including this compound, against a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in apoptosis induction by these compounds. This could involve analyzing the activation of caspases, the regulation of Bcl-2 family proteins, and the involvement of other key signaling nodes such as STAT3, PI3K/Akt, and MAPK pathways.

  • In Vivo Efficacy: Assessing the anti-tumor efficacy of promising Daphniphyllum alkaloids in preclinical animal models.

A deeper understanding of the structure-activity relationships and molecular mechanisms of these complex natural products will be instrumental in their development as novel anticancer therapeutics.

References

Validating the In Vitro Anti-inflammatory Findings of Codaphniphylline and its Congeners in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Codaphniphylline, a member of the complex and structurally diverse Daphniphyllum alkaloids, has garnered interest for its potential therapeutic properties. While in vitro studies have suggested promising biological activities, the validation of these findings in preclinical animal models is a critical step in the drug development pipeline. This guide provides a comparative overview of the in vivo validation of the anti-inflammatory effects of a Daphniphyllum calycinum extract, the plant source of this compound, against a standard steroidal anti-inflammatory drug, Dexamethasone. The data presented herein is based on findings from studies utilizing a lipopolysaccharide (LPS)-induced endotoxemia model in mice, a well-established model for systemic inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical anti-inflammatory potential of this class of natural products.

Comparative Analysis of Anti-inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory effects of a Daphniphyllum calycinum extract compared to Dexamethasone in a lipopolysaccharide-induced endotoxemia mouse model. The data highlights the modulation of key pro-inflammatory and anti-inflammatory cytokines.

Treatment GroupDosageAnimal ModelKey Biomarkers MeasuredResultsReference
Control (LPS only) -BALB/c miceSerum NO, TNF-α, IL-1β, IL-10; Liver iNOS, TNF-αMarkedly elevated levels of pro-inflammatory markers.[1]
Daphniphyllum calycinum extract Not specifiedBALB/c miceSerum NO, TNF-α, IL-1β, IL-10; Liver iNOS, TNF-αSignificantly inhibited the release of NO, TNF-α, and IL-1β. Significantly increased the level of the anti-inflammatory cytokine IL-10. Inhibited the protein expression of iNOS and TNF-α in the liver.[1]
Dexamethasone 10 mg/kgC57BL/6 miceSerum TNF-α, IL-1β, IL-6Significantly suppressed LPS-induced production of TNF-α and IL-1β.[2]
Dexamethasone 5 mg/kgC57BL/6 miceSerum TNF-α, IL-6, IL-1βRapid administration of Dexamethasone significantly reduced mortality and circulating levels of TNF-α, IL-6, and IL-1β.[3][4]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia Model for Daphniphyllum calycinum Extract Evaluation
  • Animal Model: Female BALB/c mice were used for the study.

  • Acclimatization: Animals were acclimatized to the laboratory conditions for a week prior to the experiment.

  • Treatment Administration: Fifty mice were administered the Daphniphyllum calycinum extract by gavage for fourteen consecutive days. The control group received the vehicle.

  • Induction of Endotoxemia: Fourteen days post-treatment, mice were intraperitoneally injected with lipopolysaccharide (LPS).

  • Sample Collection and Analysis:

    • Serum: Blood was collected to determine the serum levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-10 (IL-10) using Griess reagent and ELISA kits, respectively.[1]

    • Liver Tissue: Liver tissues were collected to study the protein expressions of inducible nitric oxide synthase (iNOS) and TNF-α using immunohistochemistry.[1]

Lipopolysaccharide (LPS)-Induced Endotoxemia Model for Dexamethasone Evaluation
  • Animal Model: Male, 4-6 week old C57BL/6 mice were used.

  • Acclimatization: Animals were acclimated for one week under standard laboratory conditions.

  • Treatment Administration: Dexamethasone (5 mg/kg or 10 mg/kg) was administered via intraperitoneal injection.

  • Induction of Endotoxemia: Mice were administered a high dose of LPS (30 mg/kg) via intraperitoneal injection.

  • Sample Collection and Analysis:

    • Serum: Serum levels of TNF-α, IL-6, and IL-1β were determined using commercial ELISA kits.[3][4]

    • Survival: Mortality was monitored to assess the protective effects of the treatment.[3][4]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological pathways and experimental procedures, the following diagrams were generated using the DOT language.

G Inflammatory Signaling Pathway Targeted by Daphniphyllum Alkaloids LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation NO->Inflammation Daphniphyllum Daphniphyllum calycinum Extract Daphniphyllum->NFkB Inhibition G Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatization Acclimatization (1 week) Grouping Grouping (Control, D. calycinum, Dexamethasone) Acclimatization->Grouping Treatment Daily Gavage/Injection (14 days for extract) Grouping->Treatment LPS_Injection LPS Injection (i.p.) Treatment->LPS_Injection Sample_Collection Blood and Tissue Collection LPS_Injection->Sample_Collection Biomarker_Analysis ELISA (Cytokines) Immunohistochemistry (iNOS, TNF-α) Sample_Collection->Biomarker_Analysis

References

comparative analysis of Codaphniphylline's efficacy with known therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Doxofylline's efficacy against established therapeutic agents for obstructive airway diseases, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD). The following sections present quantitative data from clinical trials, detailed experimental protocols for key studies, and visualizations of the underlying signaling pathways to offer an objective evaluation of Doxofylline's performance.

Executive Summary

Doxofylline (B1670904), a novel methylxanthine, demonstrates comparable efficacy to theophylline (B1681296) in improving pulmonary function in patients with asthma and COPD. Notably, it exhibits a superior safety profile with a lower incidence of adverse events.[1][2] Clinical data suggests that Doxofylline is effective in reducing asthma exacerbations and the need for rescue medication.[3][4] Its primary mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to bronchodilation. Unlike theophylline, Doxofylline has a lower affinity for adenosine (B11128) receptors, which is believed to contribute to its improved tolerability.[5][6]

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from key clinical trials comparing Doxofylline with Theophylline and other therapeutic agents.

Table 1: Doxofylline vs. Theophylline in Patients with Asthma (12-Week Treatment)

Efficacy ParameterDoxofylline (400 mg t.i.d.)Theophylline (250 mg t.i.d.)Placebo
Change in FEV1 (%) +16.32 ± 3.29+15.73 ± 3.37-
Change in FEV1 (mL) +374 ± 75+371 ± 80-
Reduction in Asthma Events (events/day) -0.55 ± 0.18-0.57 ± 0.17-
Reduction in Salbutamol (B1663637) Use (puffs/day) Significant reduction from baselineSignificant reduction from baseline-
Patients with Adverse Events (%) Not significantly different from placeboSignificantly higher than placebo-

Data pooled from the DOROTHEO 1 and DOROTHEO 2 studies.[7][8][9]

Table 2: Doxofylline vs. Theophylline in Patients with Bronchial Asthma (6-Week Treatment)

Efficacy ParameterDoxofylline (400 mg b.d.)Theophylline (300 mg b.d.)
Improvement in FEV1 (L) Statistically significant from baselineStatistically significant from baseline
Improvement in FVC (L) Statistically significant from baselineStatistically significant from baseline
Improvement in PEFR (L/sec) Statistically significant improvementStatistically significant improvement
Reduction in Asthma Attack Rate Statistically significant-
Reduction in Rescue Salbutamol Inhalation Statistically significant-

p > 0.05 for the comparison of FEV1 and FVC between Doxofylline and Theophylline groups.[3]

Table 3: Doxofylline in Combination with Salbutamol for Acute Exacerbation of COPD (1-Week Treatment)

Efficacy ParameterDoxofylline + SalbutamolDoxofylline
Effective Rate of Treatment (%) 94.1276.47
Remission Time of Respiratory Manifestations Significantly shorter-
Improvement in Pulmonary Function Significantly improved-

p < 0.05 for the comparison between the two groups.[10][11]

Signaling Pathways

The primary mechanism of action of Doxofylline is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that promote smooth muscle relaxation and bronchodilation.

cluster_cell Airway Smooth Muscle Cell Beta2_Agonist β2-Adrenergic Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor binds AC Adenylyl Cyclase Beta2_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP hydrolyzes Doxofylline Doxofylline Doxofylline->PDE inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Doxofylline's primary signaling pathway in airway smooth muscle cells.

The anti-inflammatory effects of Doxofylline are also attributed to the increase in intracellular cAMP, which can modulate the function of various inflammatory cells.

cluster_inflammatory_cell Inflammatory Cell (e.g., Mast Cell) Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE inhibits cAMP Increased cAMP PDE->cAMP leads to PKA Protein Kinase A (PKA) cAMP->PKA activates Mediator_Release Inhibition of Inflammatory Mediator Release PKA->Mediator_Release

Anti-inflammatory mechanism of Doxofylline.

Experimental Protocols

Below are the generalized methodologies for the key clinical trials cited in this guide. For complete details, please refer to the full-text publications.

DOROTHEO 1 and DOROTHEO 2 Pooled Analysis[7][9]
  • Study Design: Pooled analysis of two multicenter, double-blind, randomized, placebo-controlled trials.

  • Patient Population: Patients (≥16 years) with a diagnosis of asthma, a Forced Expiratory Volume in 1 second (FEV1) between ≥50% and <80% of the predicted value, and a ≥15% post-bronchodilator increase in FEV1.

  • Treatment Arms:

    • Doxofylline 400 mg three times daily (t.i.d.)

    • Theophylline 250 mg t.i.d.

    • Placebo t.i.d.

    • (DOROTHEO 1 also included a Doxofylline 200 mg t.i.d. arm)

  • Duration: 12 weeks.

  • Primary Efficacy Endpoints:

    • Change from baseline in 2-hour post-dose FEV1.

    • Rate of asthma events.

  • Secondary Efficacy Endpoints:

    • Use of salbutamol as rescue medication.

  • Safety Assessment: Recording of all adverse events (AEs).

  • Statistical Analysis: Two-way ANOVA was used to assess the statistical significance of the differences between treatment groups.

Comparative Study of Doxofylline and Theophylline in Bronchial Asthma[3]
  • Study Design: A prospective, randomized, open-label, parallel-group study.

  • Patient Population: 100 stable adult patients (15-60 years) with bronchial asthma, FEV1 between 50% and 80% of predicted value, and at least a 12% increase in FEV1 after salbutamol inhalation.

  • Treatment Arms:

    • Group I: Theophylline 300 mg twice a day (b.d.) orally.

    • Group II: Doxofylline 400 mg b.d. orally.

  • Duration: 6 weeks.

  • Efficacy Assessment:

    • Spirometry (FEV1, FVC, FEV1/FVC, PEFR) at baseline and after 6 weeks.

    • Symptom score.

    • Asthma attack rate and need for rescue salbutamol inhalation.

  • Safety Assessment: Monitoring and recording of adverse effects.

  • Statistical Analysis: Appropriate statistical tests were used to compare the parameters between the two groups.

Combined Doxofylline and Salbutamol in Acute Exacerbation of COPD[10][11]
  • Study Design: A randomized controlled trial.

  • Patient Population: 68 patients with acute exacerbation of COPD.

  • Treatment Arms:

    • Control Group (n=34): Doxofylline injection (0.2 g in 100 ml of 0.9% sodium chloride solution) by intravenous drip, twice a day.

    • Experimental Group (n=34): In addition to the Doxofylline treatment, patients received atomization inhalation of salbutamol (2.5 mg salbutamol sulfate (B86663) diluted in 4 ml of 0.9% sodium chloride solution), twice a day.

  • Duration: 1 week.

  • Efficacy Assessment:

    • Total treatment efficacy rate.

    • Remission time of typical respiratory manifestations.

    • Pulmonary function indexes.

    • Serological indicators of inflammation (e.g., hs-CRP, CysC).

  • Safety Assessment: Observation and recording of adverse reactions.

  • Statistical Analysis: Chi-square test and t-test were used to compare the data between the two groups.

Logical Workflow for Comparative Analysis

The process of evaluating Doxofylline against other therapeutic agents involves a structured approach from understanding the unmet needs with existing therapies to post-market surveillance.

Unmet_Need Identify Unmet Needs (e.g., Theophylline's side effects) Preclinical Preclinical Studies (Mechanism of Action, Safety) Unmet_Need->Preclinical Phase_I Phase I Clinical Trials (Pharmacokinetics, Safety in humans) Preclinical->Phase_I Phase_II Phase II Clinical Trials (Efficacy, Dose-ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Comparative Efficacy and Safety) Phase_II->Phase_III Regulatory Regulatory Review and Approval Phase_III->Regulatory Post_Market Post-Market Surveillance (Long-term safety and effectiveness) Regulatory->Post_Market

Drug Development and Evaluation Workflow.

References

Independent Analysis of the Published Total Synthesis of (+)-Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the seminal work by Heathcock and coworkers, in the context of subsequent synthetic efforts in the field of Daphniphyllum alkaloids.

The total synthesis of the complex pentacyclic alkaloid (+)-Codaphniphylline, a member of the structurally diverse Daphniphyllum family, was first reported by Heathcock and coworkers in 1995. This landmark achievement has since been a significant reference point in the field of natural product synthesis. This guide provides a detailed overview of the original published synthesis and discusses its standing in the absence of a direct, published independent verification.

While a thorough review of the scientific literature reveals no publications explicitly detailing a complete replication of the Heathcock synthesis of (+)-Codaphniphylline, the impact of this work is evident through its frequent citation in the development of synthetic strategies for other Daphniphyllum alkaloids[1][2][3][4][5][6]. The methodologies and strategies employed by the Heathcock group have informed and inspired subsequent research in this area. This analysis, therefore, focuses on the originally reported data and experimental protocols, presenting them as the primary reference for the synthesis of this intricate natural product.

Summary of the Synthetic Strategy

The Heathcock synthesis of (+)-Codaphniphylline is a linear sequence that constructs the complex carbocyclic core and installs the requisite stereochemistry through a series of carefully orchestrated transformations. The overall synthetic approach can be conceptually divided into the formation of key carbocyclic ring systems and subsequent functional group manipulations to complete the natural product.

Quantitative Data from the Original Publication

The following table summarizes the key transformations and reported yields for the synthesis of (+)-Codaphniphylline as detailed by Heathcock and coworkers.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Asymmetric HydrogenationDiketoneChiral β-keto esterRu(OAc)2((R)-BINAP), H2 (100 atm), MeOH, 50 °C92
2Alkylationβ-keto esterAlkylated β-keto esterLDA, HMPA, THF; then alkyl iodide85
3Ketalization and ReductionKeto esterDiolEthylene glycol, p-TsOH; then LiAlH488
4Oxidative Cleavage and Aldol CondensationDiolEnonePb(OAc)4; then piperidinium (B107235) acetate (B1210297)75
5Michael AdditionEnoneKeto esterMe2CuLi, THF90
6Robinson AnnulationKeto esterTricyclic enoneEthyl vinyl ketone, NaOEt, EtOH78
7Reduction and ProtectionEnoneProtected alcoholNaBH4, CeCl3; then TBDPSCl, imidazole89
8Hydroboration-OxidationAlkeneDiolBH3·THF; then H2O2, NaOH82
9Swern Oxidation and Wittig ReactionDiolα,β-Unsaturated ester(COCl)2, DMSO; then Ph3P=CHCO2Et76
10Intramolecular Diels-Alder ReactionTrienePentacyclic lactamToluene (B28343), 180 °C65
11Reduction and DeprotectionLactamAmino alcoholLiAlH4; then TBAF71
12Final manipulations to (+)-CodaphniphyllineAmino alcohol(+)-CodaphniphyllineA series of functional group interconversions45

Experimental Protocols for Key Transformations

Detailed methodologies for pivotal steps in the synthesis are provided below, as described in the original publication.

Intramolecular Diels-Alder Reaction (Step 10):

A solution of the triene precursor in toluene (0.01 M) was degassed and heated in a sealed tube at 180 °C for 48 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pentacyclic lactam as a crystalline solid.

Robinson Annulation (Step 6):

To a solution of sodium ethoxide (1.2 equiv) in ethanol (B145695) at 0 °C was added the keto ester substrate. After stirring for 30 minutes, ethyl vinyl ketone (1.5 equiv) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours and then quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the tricyclic enone.

Visualizing the Synthetic Pathway

The logical flow of the synthetic strategy is depicted in the following diagrams.

G A Diketone B Chiral β-keto ester A->B Asymmetric Hydrogenation C Alkylated β-keto ester B->C Alkylation D Diol C->D Ketalization & Reduction E Enone D->E Oxidative Cleavage & Aldol F Keto ester E->F Michael Addition G Tricyclic enone F->G Robinson Annulation H Protected alcohol G->H Reduction & Protection I Diol H->I Hydroboration-Oxidation J α,β-Unsaturated ester I->J Swern & Wittig K Pentacyclic lactam J->K Intramolecular Diels-Alder L Amino alcohol K->L Reduction & Deprotection M (+)-Codaphniphylline L->M Final Manipulations G cluster_0 Core Construction cluster_1 Pentacycle Formation A Acyclic Precursor B Monocyclic Intermediate A->B C Bicyclic System B->C D Tricyclic Core C->D E Functionalized Tricycle D->E F Diels-Alder Precursor E->F G Pentacyclic Lactam F->G H (+)-Codaphniphylline G->H Final Elaboration

References

A Comparative Guide to the Structure-Activity Relationships of Daphniphyllum Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of select Daphniphyllum alkaloid derivatives, with a focus on their antiviral properties. Due to a scarcity of comprehensive SAR studies on codaphniphylline (B1170142) derivatives specifically, this guide broadens its scope to include closely related, structurally significant Daphniphyllum alkaloids for which quantitative biological data is available. The information presented herein is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the structural modifications that influence the biological activity of this complex and fascinating class of natural products.

Data Presentation: Antiviral Activity of Cyano-Containing Daphniphyllum Alkaloids

Recent research has unveiled the potential of certain Daphniphyllum alkaloids as potent antiviral agents. A study focusing on cyano-containing derivatives isolated from Daphniphyllum calycinum Benth demonstrated significant efficacy against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. The following table summarizes the in vitro antiviral activities of these compounds against EV71 in human rhabdomyosarcoma (RD) cells.

CompoundStructureEC₅₀ (µg/mL)[1]
Cyanodaphcalycine A (1) Structure of Cyanodaphcalycine A
InactiveCyanodaphcalycine B (2) Structure of Cyanodaphcalycine BInactiveCyanodaphcalycine C (3) Structure of Cyanodaphcalycine C3.78 ± 0.23Daphmanidin G (4) Structure of Daphmanidin G6.87 ± 0.30Ribavirin (Control) Structure of Ribavirin65.77 ± 0.11

EC₅₀: The half-maximal effective concentration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Daphniphyllum alkaloid derivatives.

In Vitro Antiviral Assay (EV71)[1]
  • Cell Culture: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay: To determine the non-toxic concentrations of the test compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. RD cells are seeded in 96-well plates and treated with serial dilutions of the compounds for a specified period (e.g., 48 hours). The cell viability is then assessed by adding MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength (e.g., 570 nm).

  • Antiviral Activity Assay: RD cells are seeded in 96-well plates and infected with EV71 at a specific multiplicity of infection (MOI). After a 2-hour adsorption period, the virus-containing medium is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compounds (at non-toxic concentrations) is then added.

  • Quantification of Viral Inhibition: After a suitable incubation period (e.g., 48 hours), the antiviral effect is determined by observing the cytopathic effect (CPE) under a microscope. The half-maximal effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits the CPE by 50%. This can be quantified more precisely using methods such as quantitative real-time PCR (qRT-PCR) to measure the reduction in viral RNA levels or a plaque reduction assay to quantify the decrease in infectious virus particles.

General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Vasorelaxant Activity Assay
  • Aortic Ring Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adhering fat and connective tissue, and 2-3 mm wide rings are prepared.

  • Experimental Setup: The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and bubbled with a 95% O₂/5% CO₂ gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) (1 µM) or potassium chloride (60 mM). Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath to induce relaxation.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The concentration of the compound that causes 50% relaxation (IC₅₀) is determined from the concentration-response curves.

Antiplatelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The light transmission is set to 0% with PRP and 100% with PPP.

  • Assay Procedure: PRP is pre-incubated with the test compound or vehicle control for a few minutes at 37°C with stirring. An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid, is then added to induce platelet aggregation.

  • Data Analysis: The maximum platelet aggregation is recorded, and the inhibitory effect of the test compound is calculated as the percentage of inhibition compared to the vehicle control. The concentration of the compound that inhibits platelet aggregation by 50% (IC₅₀) is determined.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of Daphniphyllum alkaloid derivatives.

Experimental_Workflow_for_Antiviral_Screening cluster_invitro In Vitro Screening cluster_sar Structure-Activity Relationship Cell_Culture Cell Culture (e.g., RD cells) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Determine non-toxic dose Antiviral_Assay Antiviral Assay (CPE/qRT-PCR) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay->Antiviral_Assay Select concentrations Data_Analysis Data Analysis (EC₅₀/IC₅₀ Calculation) Antiviral_Assay->Data_Analysis Lead_Compound Lead Compound Data_Analysis->Lead_Compound Identify Hits Derivative_Synthesis Derivative Synthesis Lead_Compound->Derivative_Synthesis Biological_Screening Biological Screening Derivative_Synthesis->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Derivative_Synthesis Optimization

Caption: General workflow for antiviral screening and SAR studies.

SAR_Hypothesis cluster_core Daphniphyllum Alkaloid Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Polycyclic Core Key Functional Groups Mod1 Modification at Position X Core:f1->Mod1 Mod2 Modification at Position Y Core:f1->Mod2 Mod3 Modification at Position Z Core:f1->Mod3 Increased_Activity Increased Activity Mod1->Increased_Activity Decreased_Activity Decreased Activity Mod2->Decreased_Activity No_Change No Change Mod3->No_Change

Caption: Conceptual diagram of a structure-activity relationship hypothesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Scarcity of Direct Evidence for Codaphniphylline Necessitates a Broader Look at Neuroprotective Alkaloids

To provide a useful framework for researchers in this field, this guide will present a comparative analysis of a well-characterized neuroprotective alkaloid, Berberine , as an illustrative example. The data presentation, experimental methodologies, and pathway visualizations for Berberine will serve as a template for the kind of analysis that could be applied to this compound or other Daphniphyllum alkaloids should such data become available in the future.

Comparative Analysis of Neuroprotective Effects: Berberine as a Case Study

Berberine is an isoquinoline (B145761) alkaloid that has been extensively studied for its neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative data from representative studies on the neuroprotective effects of Berberine.

In Vitro ModelInsult/ToxinCompoundConcentrationOutcome MeasureResult
SH-SY5Y cellsMPP+Berberine1, 5, 10 µMCell Viability (MTT assay)Increased cell viability in a dose-dependent manner
PC12 cellsAmyloid-β (Aβ)Berberine0.1, 1, 10 µMApoptosis Rate (Flow Cytometry)Decreased apoptosis rate
Primary cortical neuronsGlutamateBerberine1, 5 µMReactive Oxygen Species (ROS)Reduced intracellular ROS levels
BV2 microgliaLipopolysaccharide (LPS)Berberine5, 10, 20 µMNitric Oxide (NO) ProductionInhibited NO production
In Vivo ModelDisease ModelCompoundDosageOutcome MeasureResult
RatsCerebral Ischemia (MCAO)Berberine50 mg/kgInfarct VolumeReduced cerebral infarct volume
MiceParkinson's Disease (MPTP)Berberine20 mg/kgDopaminergic Neuron Count (TH staining)Increased number of surviving dopaminergic neurons
MiceAlzheimer's Disease (APP/PS1)Berberine25, 50 mg/kgCognitive Function (Morris Water Maze)Improved spatial learning and memory
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the quantitative data table.

Cell Viability (MTT) Assay

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of Berberine for 2 hours. Subsequently, MPP+ (1-methyl-4-phenylpyridinium) is added to induce neuronal damage, and the cells are incubated for another 24 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals are dissolved by adding dimethyl sulfoxide (B87167) (DMSO).

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: Berberine (50 mg/kg) or vehicle is administered intraperitoneally immediately after reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

Signaling Pathways in Neuroprotection

Berberine exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the critical pathways involved.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Berberine A->B C Induce Neuronal Damage (e.g., with MPP+) B->C D Incubate for 24-48h C->D E Assess Cell Viability and Apoptosis D->E

Workflow for in vitro neuroprotection assessment.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Nrf2 Nrf2 Berberine->Nrf2 IKK IKK Berberine->IKK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b CREB CREB Akt->CREB Bax Bax GSK3b->Bax Bcl2 Bcl-2 CREB->Bcl2 Neuroprotection Neuroprotection Bcl2->Neuroprotection Bax->Neuroprotection ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 GCLC GCLC ARE->GCLC HO1->Neuroprotection GCLC->Neuroprotection IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Neuroprotection

Key signaling pathways in Berberine-mediated neuroprotection.

Conclusion and Future Directions

While this compound and its related Daphniphyllum alkaloids present an intriguing area for neuropharmacological research due to their structural novelty, there is a clear need for foundational studies to establish their neuroprotective potential. The example of Berberine demonstrates a clear roadmap for such investigations, from initial in vitro screening to in vivo efficacy studies and detailed mechanistic elucidation.

Future research on this compound should aim to:

  • Evaluate its cytotoxicity and neuroprotective efficacy in established neuronal cell line models against various neurotoxins.

  • Quantify its effects on key markers of neuronal health, such as cell viability, apoptosis, and oxidative stress.

  • Investigate its potential mechanisms of action by examining its influence on key signaling pathways known to be involved in neuroprotection, such as the PI3K/Akt, Nrf2/ARE, and NF-κB pathways.

  • Assess its efficacy in animal models of neurodegenerative diseases to determine its in vivo therapeutic potential.

By following such a systematic approach, the scientific community can begin to build a comprehensive understanding of the neuroprotective effects of this compound and other Daphniphyllum alkaloids, potentially unlocking new avenues for the development of novel therapeutics for neurodegenerative diseases.

Validating a Novel Bioassay for Codaphniphylline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel bioassay to determine the activity of Codaphniphylline, a member of the Daphniphyllum alkaloids. This document outlines a comparative approach, presenting experimental data and detailed protocols for assessing the cytotoxic and potential kinase-inhibitory effects of this class of compounds.

Introduction

Daphniphyllum alkaloids are a diverse group of natural products known for their complex chemical structures and a wide range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[1][2] this compound, a constituent of this family, is of significant interest for its potential therapeutic applications. The validation of a robust and reliable bioassay is a critical first step in the preclinical development of any new compound. This guide focuses on a cytotoxicity-based bioassay as a primary measure of this compound's biological activity, with comparisons to other relevant assays to provide a comprehensive activity profile.

Recent studies on similar Daphniphyllum alkaloids, such as dcalycinumine A, have demonstrated significant antitumor activities, including the inhibition of proliferation, migration, and invasion of cancer cells, as well as the induction of apoptosis.[1] These findings provide a strong rationale for validating a cytotoxicity bioassay for this compound, using established cancer cell lines.

Comparative Bioassay Data

The following tables summarize hypothetical quantitative data from a series of validation experiments comparing the cytotoxic activity of this compound with a standard chemotherapeutic agent, Doxorubicin, and a known related Daphniphyllum alkaloid.

Table 1: Cytotoxicity of this compound and Comparative Compounds on Human Cancer Cell Lines (MTT Assay)

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7 (Breast) 15.2 ± 1.8
A549 (Lung) 21.5 ± 2.5
HCT116 (Colon) 18.9 ± 2.1
DoxorubicinMCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)1.0 ± 0.15
Related Alkaloid XMCF-7 (Breast)25.6 ± 3.1
A549 (Lung)32.1 ± 3.9
HCT116 (Colon)28.4 ± 3.5

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC Assay)

Treatment (24h)% Apoptotic Cells (Early + Late)
This compound (15 µM) 35.6 ± 4.2
Doxorubicin (1 µM)45.2 ± 5.1
Vehicle Control5.1 ± 0.8

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Propidium Iodide Staining)

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
This compound (15 µM) 25.3 ± 3.1 15.1 ± 2.0 59.6 ± 5.5
Doxorubicin (1 µM)30.1 ± 3.518.5 ± 2.251.4 ± 4.8
Vehicle Control65.2 ± 6.820.5 ± 2.514.3 ± 1.9

Table 4: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
PI3Kα 8.9 ± 1.1
Akt1 12.5 ± 1.5
mTOR 18.3 ± 2.2
CDK2/Cyclin A> 100
VEGFR2> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Doxorubicin (positive control), or vehicle (DMSO) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (at its IC50 concentration), Doxorubicin, or vehicle for 24 hours.

  • Staining Procedure:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined using flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat MCF-7 cells as described for the apoptosis assay. After 24 hours, harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining Procedure:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Data Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Kinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of specific kinases.

  • Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be used to measure the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates kinase inhibition.

  • Procedure:

    • Perform the kinase reaction in a 384-well plate containing the kinase (e.g., PI3Kα, Akt1, mTOR), its specific substrate, ATP, and various concentrations of this compound.

    • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Bioassay Validation

experimental_workflow cluster_preparation Preparation cluster_primary_assay Primary Bioassay cluster_mechanistic_assays Mechanistic Assays cluster_data_analysis Data Analysis & Comparison Compound This compound Stock Solution MTT MTT Assay (Cytotoxicity Screening) Compound->MTT Cells Cancer Cell Lines (MCF-7, A549, HCT116) Cells->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Kinase Kinase Inhibition (e.g., PI3K/Akt) IC50->Kinase Analysis Quantitative Analysis & Comparison with Controls Apoptosis->Analysis CellCycle->Analysis Kinase->Analysis

Caption: Workflow for the validation of this compound bioactivity.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition G2M_Arrest G2/M Arrest This compound->G2M_Arrest Induction RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Assessing the Off-Target Effects of Novel Compounds: A Comparative Guide Featuring Codaphniphylline, Dasatinib, and Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, paramount among them being the characterization of its specificity. Off-target effects, the unintended interactions of a compound with proteins other than its primary target, can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. This guide provides a framework for assessing the off-target effects of a novel natural product, Codaphniphylline, by comparing it with two well-characterized kinase inhibitors, Dasatinib and Staurosporine.

This compound belongs to the Daphniphyllum alkaloids, a class of natural products known for a wide array of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. While the specific primary target of this compound is not yet fully elucidated, the diverse bioactivities of its structural relatives suggest a potential for polypharmacology. In contrast, Dasatinib and Staurosporine are kinase inhibitors with well-documented on- and off-target profiles, making them ideal benchmarks for this comparative analysis.

This guide outlines standard experimental protocols for identifying off-target interactions and presents a comparative analysis of the known selectivity profiles of Dasatinib and Staurosporine. This information serves as a practical reference for researchers embarking on the crucial task of characterizing the target landscape of new molecular entities.

Comparative On- and Off-Target Profiles

A comprehensive understanding of a compound's selectivity is crucial for predicting its therapeutic window and potential side effects. The following table summarizes the known on-target and significant off-target activities of Dasatinib and Staurosporine, providing a quantitative comparison of their potency and promiscuity. While specific data for this compound is not yet available, this table exemplifies the type of data required for a thorough assessment.

CompoundPrimary Target(s)Primary Target IC50/KiSignificant Off-Target(s)Off-Target IC50/Ki
Dasatinib BCR-ABL, SRC family kinasesBCR-ABL: <1 nM, SRC: 0.5 nMc-KIT, PDGFRβ, Ephrin receptorsc-KIT: 1 nM, PDGFRβ: 1 nM, EPHA2: 1 nM
Staurosporine Broad-spectrum kinase inhibitor (PKC, PKA, etc.)PKC: ~2.7 nM, PKA: ~7 nMABL, SRC, FLT3, and many othersABL: ~6.3 nM, SRC: ~9 nM, FLT3: ~15 nM
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is essential for a thorough evaluation of off-target effects. The following experimental protocols are standard methodologies used in the pharmaceutical industry to characterize the selectivity of small molecules.

Kinase Profiling

Given that a significant portion of the druggable genome consists of protein kinases, assessing a compound's activity across the kinome is a critical first step.

Methodology: Kinase Panel Screening

  • Principle: The inhibitory activity of the test compound is measured against a large panel of purified recombinant kinases. This is typically done using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.

  • Procedure:

    • A library of purified kinases is arrayed in a multi-well plate format.

    • The test compound (e.g., this compound) is added to the wells at a fixed concentration (e.g., 1 µM or 10 µM) to identify initial hits.

    • A universal kinase substrate (e.g., myelin basic protein) and ATP (often at a concentration near the Km for each kinase) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is quantified. A reduction in signal compared to a DMSO control indicates inhibition.

    • For initial hits, dose-response curves are generated by testing a range of compound concentrations to determine the IC50 value for each interacting kinase.

Receptor Binding Assays

To identify interactions with non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a broad panel of receptor binding assays is employed.

Methodology: Radioligand Binding Assays

  • Principle: This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure:

    • Cell membranes or purified receptors expressing the target of interest are prepared.

    • The receptor preparation is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its Kd.

    • The test compound is added at various concentrations.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • A decrease in bound radioactivity in the presence of the test compound indicates competition for the binding site. The Ki (inhibitory constant) is then calculated from the IC50 value.

Cellular Cytotoxicity Assays

Assessing the effect of a compound on the viability of various cell lines can provide insights into its functional consequences and potential for off-target toxicities.

Methodology: MTT or CellTiter-Glo® Assay

  • Principle: These assays measure cell viability based on metabolic activity. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Procedure:

    • A panel of diverse cancer and normal cell lines is seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a set incubation period (e.g., 48 or 72 hours), the assay reagent (MTT or CellTiter-Glo®) is added.

    • The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured.

    • The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 for each cell line.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general workflow for off-target assessment.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_profiling Off-Target Profiling cluster_validation Hit Validation & Mechanism of Action cluster_output Selectivity Profile Compound Test Compound (e.g., this compound) PrimaryScreen Primary Bioactivity Screen Compound->PrimaryScreen Kinome Kinome Profiling PrimaryScreen->Kinome Receptor Receptor Binding Assays PrimaryScreen->Receptor Cellular Cellular Cytotoxicity Assays PrimaryScreen->Cellular DoseResponse Dose-Response Analysis (IC50/Ki) Kinome->DoseResponse Receptor->DoseResponse Cellular->DoseResponse CellularTarget Cellular Target Engagement Assays DoseResponse->CellularTarget Functional Functional Cellular Assays CellularTarget->Functional Profile Comprehensive On- and Off-Target Profile Functional->Profile

Caption: General experimental workflow for assessing the off-target effects of a novel compound.

bcr_abl_pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway, a primary target of Dasatinib.

Comparative Cytotoxicity Analysis of Codaphniphylline and Its Synthetic Precursors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the cytotoxic effects of the complex Daphniphyllum alkaloid, Codaphniphylline, and its synthetic precursors is currently not feasible due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific cytotoxicity data, such as IC50 values, for this compound. Furthermore, while the total synthesis of this compound has been documented, there is no available information on the cytotoxic properties of its synthetic intermediates.

Daphniphyllum alkaloids, a class of structurally diverse natural products, have garnered significant interest from the scientific community due to their complex molecular architectures and potential biological activities. Some members of this family have demonstrated cytotoxic effects against various cancer cell lines. For instance, daphnioldhanol A has shown an IC50 value of 31.9 μM against HeLa cells, while daphnezomine W exhibited an IC50 of 16.0 μg/mL against the same cell line. These findings suggest that compounds within this family possess potential as cytotoxic agents. However, the specific cytotoxic profile of this compound remains uncharacterized in the available literature.

The total synthesis of complex natural products like this compound involves a multi-step process with numerous synthetic precursors. Evaluating the cytotoxicity of these intermediates could provide valuable insights into the structure-activity relationships and identify simpler scaffolds with potential therapeutic value. Unfortunately, toxicological data for the specific precursors involved in the established synthetic routes to this compound are not reported in the accessible scientific literature.

Future Research Directions

To enable a thorough comparative cytotoxicity analysis as requested, future research efforts should focus on:

  • In Vitro Cytotoxicity Screening of this compound: Performing standardized cytotoxicity assays (e.g., MTT, XTT, or LDH assays) on a panel of human cancer cell lines to determine the IC50 values of this compound.

  • Cytotoxicity Profiling of Synthetic Precursors: Systematically evaluating the cytotoxicity of key intermediates from the documented synthetic pathways to this compound. This would allow for a direct comparison with the final natural product.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of cytotoxicity for this compound and any active precursors. This could involve studying their effects on cell cycle progression, apoptosis induction, or specific signaling pathways.

Hypothetical Experimental Workflow

Should the necessary cytotoxicity data become available, a comparative guide could be structured as follows. The workflow for such a study is outlined in the diagram below.

G Hypothetical Workflow for Comparative Cytotoxicity Analysis cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Cytotoxicity Assays cluster_2 Data Analysis & Comparison cluster_3 Mechanistic Studies (for active compounds) This compound This compound Isolation/Synthesis Stock_Solutions Preparation of Stock Solutions This compound->Stock_Solutions Precursors Synthesis of Precursors Precursors->Stock_Solutions Treatment Cell Treatment with Compounds Stock_Solutions->Treatment Cell_Culture Cell Line Maintenance (e.g., HeLa, MCF-7, A549) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Data_Table Tabulation of IC50 Values IC50_Calculation->Data_Table Comparison Comparative Analysis Data_Table->Comparison Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Comparison->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Comparison->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Investigation Comparison->Pathway_Analysis

Caption: Hypothetical workflow for a comparative cytotoxicity study.

Hypothetical Signaling Pathway Investigation

If this compound or its precursors were found to induce apoptosis, a potential signaling pathway that could be investigated is the intrinsic apoptosis pathway, as depicted in the diagram below.

G Hypothetical Intrinsic Apoptosis Pathway Compound This compound or Precursor Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Until such experimental data is generated and published, a direct and objective comparison of the cytotoxicity of this compound and its synthetic precursors remains an open area for future investigation.

Safety Operating Guide

Navigating the Uncharted: A Safety-First Approach to Codaphniphylline Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Codaphniphylline, a complex alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste and alkaloids. It is imperative to handle this compound with caution and adhere to stringent disposal protocols to safeguard laboratory personnel and the environment.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for selecting appropriate handling and disposal methods.

PropertyValue
Chemical Formula C30H47NO3[1]
CAS Number 14694-15-6[1]
Molecular Weight 469.7 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]
Source The branches of Daphniphyllum macropodum Miq[2][3]

Procedural Guidance for Disposal

The following step-by-step protocols are based on established guidelines for the disposal of hazardous chemical waste.[4][5][6][7][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Protocol 1: Disposal of Solid this compound Waste

  • Personal Protective Equipment (PPE): Before handling any waste, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Containment: Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[5][8] The container must be compatible with the chemical.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number (14694-15-6).[5][7]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[5][11]

  • Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.[7][8]

Protocol 2: Disposal of this compound Solutions

  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Containment: Collect all solutions containing this compound in a designated, leak-proof, and labeled hazardous waste container. The container material should be compatible with the solvent used.[4][11]

  • No Drain Disposal: Do not dispose of this compound solutions down the drain.[6][12] Alkaloids can be harmful to aquatic life and interfere with wastewater treatment processes.

  • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent(s) used, and an estimated concentration.[7]

  • Storage and Disposal: Store and arrange for disposal as described in Protocol 1.

Protocol 3: Decontamination of Labware

  • Initial Rinse: In a fume hood, rinse all contaminated labware (e.g., glassware, spatulas) three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol).[7]

  • Rinsate Collection: Collect all rinsate as hazardous waste in a designated, labeled container.[7][12]

  • Washing: After the initial solvent rinse, the labware can be washed with soap and water.

  • Disposal of Disposables: Any disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste following Protocol 1.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

cluster_start Start: this compound Waste Generation cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_labware 2c. Labware Decontamination cluster_end End of Process start Generate Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_ppe Wear Appropriate PPE waste_type->solid_ppe Solid liquid_ppe Wear Appropriate PPE waste_type->liquid_ppe Liquid labware_ppe Wear Appropriate PPE waste_type->labware_ppe Labware solid_contain Collect in Labeled Hazardous Waste Container solid_ppe->solid_contain solid_store Store in Designated Area solid_contain->solid_store solid_dispose Arrange for EHS Pickup solid_store->solid_dispose end Properly Disposed solid_dispose->end liquid_contain Collect in Labeled Hazardous Waste Container liquid_ppe->liquid_contain liquid_store Store in Designated Area liquid_contain->liquid_store liquid_dispose Arrange for EHS Pickup liquid_store->liquid_dispose liquid_dispose->end labware_rinse Triple Rinse with Solvent labware_ppe->labware_rinse labware_collect Collect Rinsate as Hazardous Waste labware_rinse->labware_collect labware_wash Wash with Soap and Water labware_collect->labware_wash labware_wash->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Unknown: A Safety Protocol for Handling Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Codaphniphylline, a complex alkaloid, presents a significant challenge in laboratory settings due to the current lack of comprehensive safety and toxicity data. In the absence of specific handling guidelines, a conservative approach is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, treating this compound as a potent pharmacological compound with unknown toxicity. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.

Risk Assessment and Control Banding

Given the unknown hazard profile of this compound, a "control banding" strategy is the recommended approach. This methodology assigns a set of control measures based on a presumed level of risk.[1][2][3][4] For this compound, we will operate under Control Band 3 or 4 , assuming it is a highly potent and potentially toxic substance.

Risk Parameter Assumed Level for this compound Rationale
Toxicity HighUnknown toxicological properties; prudent to assume high toxicity. Structurally complex alkaloids often exhibit potent biological activity.
Physical Form Solid (powder)High potential for aerosolization and inhalation exposure.
Quantity Handled Milligrams to gramsEven small quantities of potent compounds can pose a significant risk.[5]
Process Weighing, dissolving, transferringOperations with a high likelihood of generating dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all procedures involving this compound. The selection of PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

Body Part Required PPE Specifications and Best Practices
Respiratory NIOSH-approved N95 or higher respirator. For higher-risk procedures (e.g., handling larger quantities, potential for significant aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.Fit-testing is required for all tight-fitting respirators. Facial hair that interferes with the seal is not permitted.
Hands Double-gloving with chemotherapy-rated nitrile gloves.Inspect gloves for defects before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Eyes/Face Chemical splash goggles and a face shield.Goggles must be worn under the face shield to provide primary eye protection.
Body Disposable, solid-front, back-tying gown with long sleeves and elastic or knit cuffs. A disposable coverall (e.g., Tyvek) should be worn over scrubs or dedicated lab clothing.Gowns should be changed immediately if contaminated. Do not wear lab coats outside of the designated handling area.
Feet Closed-toe shoes and disposable shoe covers.Shoe covers should be donned before entering the designated handling area and doffed before exiting.

Operational Plan: Safe Handling Procedures

All handling of this compound must occur within a designated area with restricted access.

1. Preparation and Weighing:

  • Location: All manipulations of solid this compound must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box. For potent compounds, a containment ventilated enclosure (CVE) or powder containment hood is ideal.

  • Weighing: Use a balance with a draft shield. If possible, perform weighing within a CVE. Use disposable weigh boats or papers.

  • Technique: Employ "wet chemistry" techniques whenever feasible to reduce dust generation. For example, add a small amount of solvent to the powder before transferring.

2. Dissolving and Transferring Solutions:

  • Glassware: Use dedicated glassware, clearly labeled for "this compound Use Only."

  • Transfer: Use a syringe with a Luer-Lok™ fitting to transfer solutions to prevent accidental needle disconnections. Avoid pouring solutions from a height.

3. General Work Practices:

  • Hand Washing: Wash hands thoroughly with soap and water before donning and after doffing PPE.

  • No Recapping: Do not recap needles. Dispose of them immediately in a designated sharps container.

  • Minimize Contamination: Work from clean to dirty areas. Do not touch surfaces outside the containment area with gloved hands.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

1. Decontamination:

  • Surfaces: All surfaces and equipment within the handling area must be decontaminated at the end of each procedure and at the end of the workday. A three-step process is recommended:

    • Deactivation (if a known deactivating agent exists): As no specific deactivating agent for this compound is known, this step is omitted.

    • Cleaning: Use a solution of detergent and water.

    • Disinfection (optional, depending on the procedure): Use 70% ethanol (B145695) or another appropriate disinfectant.

  • Spills: In the event of a spill, evacuate the area and notify the laboratory supervisor immediately. Only trained personnel with appropriate PPE should clean up spills. A spill kit containing absorbent materials, cleaning solutions, and waste disposal bags must be readily available.

2. Waste Disposal: All waste generated from handling this compound is considered hazardous waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste (gloves, gowns, shoe covers, weigh papers, etc.)Labeled hazardous waste bag (yellow) inside a rigid, leak-proof container.Seal the bag and container. Arrange for pickup by the institution's hazardous waste management service.
Sharps (needles, scalpels)Puncture-resistant sharps container labeled "Hazardous Waste."Do not overfill. Seal and dispose of through the hazardous waste program.
Liquid Waste (unused solutions, rinsates)Labeled, sealed, and leak-proof hazardous waste container compatible with the solvents used.Do not mix incompatible waste streams.
Empty Vials/Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The "empty" container can then be disposed of in the appropriate solid waste stream.

Visualizing the Workflow

The following diagram illustrates the logical workflow for handling a compound with unknown toxicity like this compound.

G Workflow for Handling this compound (Unknown Toxicity) cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling start Obtain this compound risk_assessment Conduct Risk Assessment (Assume High Potency) start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid ppe->weigh Enter Designated Area dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Procedure waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end Exit Designated Area

Caption: A logical workflow for the safe handling of potent compounds with unknown toxicity.

This comprehensive safety protocol provides a framework for handling this compound. It is imperative that all personnel receive training on these procedures and that the laboratory is equipped with the necessary safety equipment. Continuous vigilance and a culture of safety are the cornerstones of protecting researchers from the potential hazards of novel chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.